L-TYROSINE (15N)
Beschreibung
BenchChem offers high-quality L-TYROSINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TYROSINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekulargewicht |
182.18 |
|---|---|
Reinheit |
98% |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-TYROSINE (15N): A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of L-TYROSINE (15N), a critical reagent in metabolic research, quantitative proteomics, and drug development. Understanding these parameters is paramount for ensuring the accuracy and reproducibility of experimental results.
Isotopic Purity of L-TYROSINE (15N)
The isotopic purity of L-TYROSINE (15N) refers to the percentage of L-Tyrosine molecules in which the nitrogen atom is the 15N isotope. This is a critical parameter for tracer-based studies, as it directly impacts the sensitivity and accuracy of detection.[1] High isotopic enrichment minimizes the interference from the naturally abundant 14N isotope.
Commercially available L-TYROSINE (15N) generally boasts high isotopic purity, ensuring its suitability for a wide range of applications.[2][3][4] The chemical purity is also a key factor, indicating the proportion of the material that is L-Tyrosine, regardless of its isotopic composition.[5][6]
Table 1: Summary of Typical L-TYROSINE (15N) Purity Specifications
| Parameter | Typical Specification | Analytical Technique(s) |
| Isotopic Purity (¹⁵N) | ≥98 atom % | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
Data compiled from publicly available supplier information.[2][5]
Stability of L-TYROSINE (15N)
The stability of L-TYROSINE (15N) is crucial for its storage and handling to prevent degradation, which could compromise experimental results. While specific kinetic data on the degradation of L-TYROSINE (15N) is not extensively published, general stability profiles can be inferred from studies on L-Tyrosine and standard practices for handling isotopically labeled compounds.
L-Tyrosine is susceptible to degradation under various conditions, including exposure to light, extreme pH, and oxidizing agents.[7][8] The primary degradation pathways for tyrosine involve oxidation and decarboxylation.[9][10]
Table 2: Recommended Storage and Handling Conditions for L-TYROSINE (15N)
| Condition | Recommendation | Rationale |
| Temperature | Room temperature | Prevents thermal degradation. |
| Light | Store in the dark (e.g., in an amber vial) | Minimizes photo-degradation.[7] |
| Moisture | Store in a dry environment (desiccator recommended) | Prevents hydrolysis and microbial growth. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage | Minimizes oxidation. |
Recommendations based on supplier data sheets and general chemical handling guidelines.[5][11]
Experimental Protocols
Accurate determination of isotopic purity and stability is essential for quality control and validation of experimental procedures.
Protocol for Isotopic Purity Determination by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic enrichment of L-TYROSINE (15N) using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the percentage of 15N enrichment in an L-TYROSINE (15N) sample.
Materials:
-
L-TYROSINE (15N) sample
-
Unlabeled L-Tyrosine standard
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMS-Cl)
-
Anhydrous solvent (e.g., acetonitrile)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of the L-TYROSINE (15N) sample and the unlabeled L-Tyrosine standard into separate vials.
-
Dissolve each in a known volume of anhydrous solvent.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.
-
The GC will separate the derivatized L-Tyrosine from other components.
-
The eluent from the GC is then introduced into the mass spectrometer.
-
-
Data Acquisition:
-
Operate the mass spectrometer in full scan mode to identify the mass-to-charge ratio (m/z) of the molecular ion of the derivatized L-Tyrosine.
-
Acquire data for both the unlabeled (M) and the 15N-labeled (M+1) molecular ions.
-
-
Data Analysis:
-
Integrate the peak areas for the M and M+1 ions.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(M+1) / (Area(M) + Area(M+1))] * 100
-
Correct for the natural abundance of 13C and other isotopes.[14]
-
Protocol for Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity of L-TYROSINE (15N) and detect any degradation products.[8][15]
Objective: To develop an HPLC method that can separate L-TYROSINE (15N) from its potential degradation products.
Materials:
-
L-TYROSINE (15N) sample
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
Stressing agents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Forced Degradation Study:
-
Method Development:
-
Column Selection: A C18 column is a common starting point for amino acid analysis.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water with a buffer (e.g., phosphate or acetate buffer) to control pH.
-
Detection Wavelength: Determine the optimal UV detection wavelength for L-Tyrosine (around 275 nm).[17]
-
Gradient Optimization: Adjust the gradient profile to achieve good separation between the parent L-TYROSINE (15N) peak and any degradation product peaks.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
-
Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
-
Visualizations
Signaling Pathway: Dopamine Synthesis
L-TYROSINE (15N) is a valuable tracer for studying the biosynthesis of catecholamines, such as dopamine. By introducing 15N-labeled tyrosine, researchers can track its incorporation into dopamine and subsequent metabolites, providing insights into neurotransmitter dynamics.[18][19][20][21][22]
Caption: Dopamine synthesis pathway from L-Tyrosine.
Experimental Workflow: Isotopic Purity Analysis
The following diagram illustrates a typical workflow for determining the isotopic purity of L-TYROSINE (15N) using mass spectrometry.
Caption: Workflow for isotopic purity determination.
References
- 1. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-酪氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. ckisotopes.com [ckisotopes.com]
- 5. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. The degradation of L-tyrosine to phenol and benzoate in pig manure : The role of 4-hydroxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the ratio of /sup 15/N isotope in amino acid by gas chromatography-mass spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 19. Tyrosine - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. caringsunshine.com [caringsunshine.com]
- 22. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
L-Tyrosine-¹⁵N: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of L-Tyrosine-¹⁵N, a crucial isotopically labeled amino acid for research in proteomics, metabolomics, and drug development. This document details synthetic methodologies, key chemical characteristics, and experimental applications, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.
Introduction
L-Tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a precursor to several key biological molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] The incorporation of the stable isotope, nitrogen-15 (¹⁵N), into the L-Tyrosine structure provides a powerful tool for tracing its metabolic fate, quantifying its presence in complex biological samples, and elucidating protein structure and dynamics through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[4][5] L-Tyrosine-¹⁵N is particularly valuable as an internal standard for quantitative analyses.[1][4]
Synthesis of L-Tyrosine-¹⁵N
The synthesis of L-Tyrosine-¹⁵N can be achieved through various methods, primarily categorized into microbial and chemical syntheses.
Microbial Synthesis
A common and efficient method for producing L-Tyrosine-¹⁵N is through microbial fermentation.[6] Engineered strains of Escherichia coli are often utilized for their ability to synthesize L-Tyrosine.[2] A specific protocol involves the use of immobilized Erwinia herbicola cells.[6]
Experimental Protocol: Microbial Synthesis of L-[¹⁵N]Tyrosine [6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phenol, pyruvic acid, and ¹⁵NH₄Cl. The reaction is driven by an excess of unlabeled pyruvate and phenol.
-
Cell Introduction: Add immobilized Erwinia herbicola cells to the reaction mixture. Immobilized cells are noted to be more effective than free cells under the denaturing concentrations of phenol.
-
Incubation: Maintain the reaction under controlled conditions (temperature, pH) to allow for the enzymatic conversion of the precursors into L-[¹⁵N]Tyrosine.
-
Purification: Following the reaction, the L-[¹⁵N]Tyrosine is purified from the reaction mixture. While the specific purification steps are not detailed in the abstract, standard techniques such as ion-exchange chromatography and recrystallization would be employed to isolate the final product.
-
Analysis: The final product is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and ¹H and ¹⁵N NMR to confirm its identity and isotopic enrichment.[6]
Chemical Synthesis
While microbial synthesis is prevalent, chemical synthesis routes offer an alternative for producing L-Tyrosine-¹⁵N. A general approach involves the introduction of the ¹⁵N label at a key step in the synthesis of the amino acid backbone. One potential retrosynthetic approach starts from a common intermediate that can be used to synthesize both labeled phenylalanine and tyrosine.[7][8]
Proposed Chemical Synthesis Pathway
Chemical and Physical Properties
The incorporation of ¹⁵N results in a mass shift of +1 compared to the unlabeled compound.[9] The fundamental chemical properties of L-Tyrosine-¹⁵N are very similar to those of its unlabeled counterpart, with minor differences arising from the isotopic substitution.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁¹⁵NO₃ | [] |
| Molecular Weight | 182.18 g/mol | [9][] |
| CAS Number | 35424-81-8 | [9][] |
| Appearance | White powder | [9] |
| Melting Point | >300 °C (decomposes) | [9][11] |
| Optical Activity | [α]25/D -12.0°, c = 1 in 1 M HCl | [9] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [9] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for characterizing L-Tyrosine-¹⁵N and studying its interactions in biological systems.[5] The ¹⁵N nucleus has a spin of 1/2, making it NMR active. The presence of the ¹⁵N label allows for various specialized NMR experiments, such as ¹H-¹⁵N HSQC, which are invaluable for protein structure determination. The chemical shifts in ¹³C NMR spectra of ¹³C, ¹⁵N-labeled L-Tyrosine have been studied, demonstrating the utility of isotopic labeling in enhancing NMR signals.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of L-Tyrosine-¹⁵N.[6] In tandem MS (MS/MS), the fragmentation pattern can be analyzed to confirm the structure. The proposed fragmentation of protonated tyrosine ([M+H]⁺ at m/z 182) involves the successive loss of the carboxyl group (COOH) and the amino group (NH₂), leading to characteristic fragment ions.[13] L-Tyrosine-¹⁵N is frequently used as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics.[1][4]
Isotopic Effects
The substitution of ¹⁴N with ¹⁵N can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in mass.[14][15] While often small for nitrogen, these effects can be measured in enzymatic reactions to provide insights into reaction mechanisms. For instance, deuterium KIEs have been used to study the mechanism of enzymatic hydroxylation of L-tyrosine derivatives.[14]
Reactivity
The chemical reactivity of L-Tyrosine-¹⁵N is essentially identical to that of unlabeled L-Tyrosine. The phenolic hydroxyl group and the amino acid functionality are the primary sites of chemical reactions. The tyrosine residue in peptides can undergo oxidation reactions, such as hydroxylation to form 3,4-dihydroxyphenyl-L-alanine (DOPA), which can then lead to cross-linking.[16]
Role in Signaling Pathways
L-Tyrosine is a critical component of cellular signaling. It is a substrate for tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins.[17][18][19] This phosphorylation event is a key mechanism in signal transduction, regulating processes such as cell growth, differentiation, and metabolism.[17][18] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that are activated by the binding of growth factors and other ligands, initiating intracellular signaling cascades.[20][21]
Experimental Workflows
The use of L-Tyrosine-¹⁵N is central to many experimental workflows in modern biological research, particularly in quantitative proteomics and metabolomics.
¹⁵N Metabolic Labeling for Quantitative Proteomics
In this workflow, cells or organisms are cultured in a medium where the sole nitrogen source is ¹⁵N-labeled, such as ¹⁵NH₄Cl. This leads to the incorporation of ¹⁵N into all newly synthesized proteins. By comparing the mass spectra of peptides from ¹⁵N-labeled cells with those from unlabeled (¹⁴N) cells, the relative abundance of proteins can be accurately quantified.
Conclusion
L-Tyrosine-¹⁵N is an indispensable tool for researchers in the life sciences. Its synthesis, while requiring specialized techniques, provides a molecule with unique properties that enable detailed investigation into metabolic pathways, protein dynamics, and cellular signaling. The chemical and physical properties of L-Tyrosine-¹⁵N are well-characterized, allowing for its confident use in a variety of sophisticated analytical techniques. As research continues to delve deeper into the complexities of biological systems, the application of stable isotope-labeled compounds like L-Tyrosine-¹⁵N will undoubtedly continue to expand, driving new discoveries in basic science and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Tyrosine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-590-0.5 [isotope.com]
- 6. Microbial preparation of L-[15N]tyrosine and [15N]tyramine and their gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L -Tyrosine-15N 15N 98atom 35424-81-8 [sigmaaldrich.com]
- 11. L -Tyrosine-15N 15N 98atom 35424-81-8 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 20. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Abundance and Application of ¹⁵N and ¹⁴N Isotopes in Tyrosine Analysis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural abundance of Nitrogen-15 (¹⁵N) versus Nitrogen-14 (¹⁴N) and its specific relevance to the amino acid tyrosine. We delve into the foundational principles of nitrogen isotope distribution, detail robust experimental protocols for their measurement, and illustrate key workflows used in modern proteomics and metabolic research.
Data Presentation: Isotopic Abundance of Nitrogen
Nitrogen exists in nature as two stable isotopes, ¹⁴N and ¹⁵N. The vast majority of nitrogen is the lighter ¹⁴N isotope, making the heavier ¹⁵N a rare but powerful tracer in biological studies.[1][2] The relative abundance of these isotopes is not uniform across all molecules and is influenced by metabolic processes and dietary sources.[3]
Table 1: General Natural Abundance of Stable Nitrogen Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin | Key Characteristics |
| ¹⁴N | ~99.62% - 99.63%[1][3][4] | 1 | High natural abundance; integer spin results in a quadrupole moment, which can broaden NMR signals.[1] |
| ¹⁵N | ~0.37% - 0.4%[1][3][4] | 1/2 | Low natural abundance; fractional spin is advantageous for NMR, producing narrower line widths.[1][5] |
The standard international reference for nitrogen isotope ratios is atmospheric N₂, which has a ¹⁵N/¹⁴N ratio of 0.003676.[4][6] Variations in isotopic composition are often expressed in "delta" notation (δ¹⁵N) in parts per thousand (per mil, ‰) relative to this standard.[4]
Table 2: Relative ¹⁵N Abundance in Selected Amino Acids
The ¹⁵N abundance in amino acids is not uniform and is subject to metabolic fractionation.[3] Amino acids are often categorized as 'trophic' or 'source' based on how their ¹⁵N content changes through the food web.[7] Tyrosine, along with its precursor phenylalanine, is considered a 'source' amino acid, showing little ¹⁵N enrichment during trophic transfers.[7] This makes their isotopic signature a reliable indicator of the nitrogen source at the base of a food web.[7]
| Amino Acid | Classification | Typical δ¹⁵N Values (in human plasma) | Metabolic Relationship |
| Phenylalanine | Source[7] | Low abundance (~ -12‰)[8] | An essential amino acid that is the metabolic precursor to tyrosine.[7] |
| Tyrosine | Source[7] | High abundance (differs by ~15‰ from Phenylalanine)[8] | Synthesized from phenylalanine; this hydroxylation step does not cleave the C-N bond, resulting in minimal isotope fractionation.[7] |
| Glutamic Acid | Trophic[7] | High abundance | Extensively involved in nitrogen transfer reactions, leading to significant ¹⁵N enrichment.[7][9] |
| Alanine | Trophic[7] | High abundance (~ +10 to +15‰)[8] | Also heavily involved in nitrogen metabolism. |
| Threonine | Source[7] | Low abundance (~ -5‰)[8] | An essential amino acid with less ¹⁵N enrichment.[9] |
Experimental Protocols
Precise measurement of nitrogen isotope ratios in amino acids like tyrosine is critical for metabolic studies. The following protocols outline established methods for determining natural abundance and for using ¹⁵N-labeled tyrosine in quantitative proteomics.
Protocol 1: Determination of Natural ¹⁵N/¹⁴N Isotopic Composition in Free Amino Acids
This method, adapted from established high-precision techniques, uses gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to analyze the natural abundance of nitrogen isotopes in plasma-free amino acids.[8]
1. Sample Preparation and Amino Acid Isolation:
-
Collect 500 µL of plasma.
-
Isolate the free amino acids using cation-exchange chromatography. Note: This step may cause minor alterations in the isotopic composition for some amino acids, such as glycine and lysine.[8]
2. Derivatization:
-
Convert the isolated amino acids into their N-pivaloyl-i-propyl esters. This derivatization step makes the amino acids volatile, which is necessary for gas chromatography.[8]
3. GC-C-IRMS Analysis:
-
Inject the derivatized sample into a gas chromatograph (GC) to separate the individual amino acid esters.
-
The separated compounds are then combusted in a reactor, converting the nitrogen in each amino acid into N₂ gas.
-
The N₂ gas is introduced into an isotope ratio mass spectrometer (IRMS), which measures the precise ratio of ¹⁵N/¹⁴N.
4. Data Analysis:
-
The ¹⁵N/¹⁴N ratio of the sample is compared to the international standard (atmospheric N₂) to calculate the δ¹⁵N value.
Protocol 2: General Workflow for ¹⁵N Metabolic Labeling in Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or in whole organisms is a powerful technique for accurate relative protein quantification.[10][11] This workflow outlines the key steps for a typical ¹⁵N labeling experiment.
1. Metabolic Labeling:
-
"Heavy" Sample: Culture cells or grow an organism in a medium where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl, K¹⁵NO₃, or ¹⁵N-labeled amino acids).[11] For cell cultures, ensure at least 5-6 cell divisions to achieve >95% incorporation of the heavy isotope.[11]
-
"Light" Sample: In parallel, grow the control sample in an identical medium containing the natural abundance of nitrogen (¹⁴N).[12]
2. Sample Collection and Mixing:
-
Lyse the "heavy" and "light" labeled cells or tissues separately.
-
Determine the protein concentration for each lysate.
-
Mix equal amounts of protein from the "heavy" and "light" samples.[11] This early-stage mixing is a key advantage of the method, as it minimizes experimental variation introduced during subsequent sample preparation steps.[10]
3. Protein Digestion:
-
The mixed protein sample is reduced, alkylated, and then digested into peptides using a protease, most commonly trypsin.[11]
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[11]
-
The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated nitrogen isotopes.
5. Data Analysis:
-
Identify the ¹⁴N and ¹⁵N-labeled peptide pairs from the MS/MS spectra.
-
Quantify the relative abundance of each protein by calculating the ratio of the integrated peak areas or intensities of the "heavy" to "light" peptide forms.[11]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the analysis of ¹⁵N in tyrosine.
Caption: General workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: Workflow for nitrotyrosine identification using a ¹⁵N-labeled standard.[13][14]
References
- 1. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 2. Labeling of tyrosines in proteins with [15N]tetranitromethane, a new NMR reporter for nitrotyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 7. A new era of isotope ecology: Nitrogen isotope ratio of amino acids as an approach for unraveling modern and ancient food web - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 15N/14N isotopic composition in individual plasma free amino acids of human adults at natural abundance by gas chromatography-combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of 15N labeled amino acids in the field of proteomics. Metabolic labeling with stable isotopes, such as 15N, is a powerful technique for accurate and large-scale relative protein quantification.[1] This method involves the in vivo incorporation of amino acids containing the heavy nitrogen isotope (15N) into all proteins of a cell or organism.[1] By comparing the mass spectra of these "heavy" proteins with their "light" (14N) counterparts, researchers can achieve precise quantification of changes in protein abundance between different biological samples.[1] This guide will delve into the core principles, experimental protocols, data analysis workflows, and diverse applications of this essential quantitative proteomics strategy.
Core Principles of 15N Metabolic Labeling
Metabolic labeling with 15N is an in vivo labeling technique where organisms or cells are cultured in a medium containing 15N-labeled nitrogen sources, typically 15N-labeled amino acids or ammonium salts.[1] During protein synthesis, these labeled amino acids are incorporated into the entire proteome, resulting in a mass shift for every protein and peptide containing nitrogen. The fundamental principle lies in the mass difference between the heavy (15N) and light (14N) isotopes. This mass difference is detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from two different samples that are mixed.[1] Since the samples are combined at an early stage, this method significantly minimizes experimental variations that can be introduced during sample preparation.[1]
A key advantage of 15N labeling over other methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which typically uses labeled lysine and arginine, is that every peptide will incorporate the label, providing broader proteome coverage.[2][3] However, the variable mass shift of peptides depending on their nitrogen content presents a unique challenge for data analysis.[1]
Key Applications in Proteomics
The versatility of 15N metabolic labeling has led to its application across a wide range of biological research areas, from fundamental cell biology to preclinical studies.[1]
-
Quantitative Proteomics: 15N labeling enables the relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions. This is invaluable for identifying differentially expressed proteins and gaining insights into cellular processes.[1]
-
Protein Turnover Studies: By monitoring the rate of incorporation of 15N-labeled amino acids into proteins, researchers can study protein synthesis and degradation rates, providing crucial information on protein dynamics and homeostasis.[4][5] This is particularly useful in understanding disease states and the effects of drug treatments.
-
Metabolic Flux Analysis: 15N-MFA (Metabolic Flux Analysis) allows researchers to track the flow of nitrogen through metabolic pathways.[6] By labeling specific molecules like glutamine, scientists can obtain dynamic information about metabolite pathways, which is often not possible with traditional metabolomics that only measure static metabolite abundance.[6]
-
Drug Discovery and Development: In the pharmaceutical industry, 15N labeling can be used to:
-
Identify protein targets of novel drug candidates.
-
Elucidate the mechanism of action of drugs by observing changes in protein expression profiles.[7]
-
Discover biomarkers for disease diagnosis and prognosis.
-
Experimental Protocols
A successful 15N labeling experiment requires careful planning and execution. The general workflow involves metabolic labeling, sample mixing, protein extraction and digestion, followed by mass spectrometry analysis.[1]
Detailed Protocol for 15N Labeling in Cell Culture (SILAC)
This protocol outlines the steps for a 2-plex SILAC experiment comparing two cell populations.
-
Media Preparation:
-
Prepare SILAC-specific cell culture media (e.g., DMEM) lacking the amino acids to be labeled (typically L-arginine and L-lysine).[8]
-
Supplement one batch of medium with "light" (normal) Arg and Lys, and the other with "heavy" labeled counterparts (e.g., 13C6,15N4-Arginine and 13C6,15N2-Lysine).[8][9]
-
-
Cell Culture and Labeling:
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations.[8]
-
-
Cell Harvesting and Mixing:
-
After treatment, harvest both cell populations.
-
Count the cells and mix them in a 1:1 ratio. This early mixing minimizes downstream experimental variation.[8]
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet and extract the total protein.
-
Digest the proteins into peptides using a protease like trypsin.[8]
-
-
Sample Cleanup and Mass Spectrometry:
Detailed Protocol for 15N Labeling in Whole Organisms (e.g., Mice)
-
Dietary Labeling:
-
Tissue Harvesting:
-
After the labeling period, harvest the tissues of interest from both the 15N-labeled and control (14N-fed) mice.[1]
-
-
Sample Homogenization and Mixing:
-
Homogenize the tissues and mix the "light" and "heavy" samples in a 1:1 ratio based on protein content.[1]
-
-
Protein Extraction and Digestion:
-
Follow standard protocols for protein extraction and digestion from tissues.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis and Interpretation
The analysis of 15N labeling data presents unique challenges due to the variable mass shift of peptides depending on their nitrogen content.[1]
Data Analysis Workflow
A general workflow for analyzing 15N metabolic labeling data is as follows:
-
Peptide Identification:
-
Quantification:
-
Ratio Calculation and Normalization:
-
Protein Ratio Determination:
-
The peptide ratios are then used to calculate the overall abundance ratio for each protein.[13]
-
-
Statistical Analysis:
-
Statistical tests are applied to identify proteins with significantly altered abundance between the two conditions.
-
Key Software for Data Analysis:
-
MaxQuant: A popular proteomics software that supports various labeling techniques, including 15N.[14]
-
Protein Prospector: A free, web-based software that provides a comprehensive workflow for 15N quantification.[2][12]
-
Census: Freely available quantitative software that can fully analyze 15N-labeled data and calculate atomic percent enrichment.[13]
Data Presentation
The final output of a 15N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation and comparison.[1]
Table 1: Example of Quantitative Proteomics Data for EGFR Inhibition
This table shows a subset of proteins identified in a study investigating the effects of the EGFR inhibitor gefitinib on non-small cell lung cancer cells using SILAC.[15]
| Protein | Gene | H/L Ratio (Gefitinib/Control) | p-value |
| 14-3-3 protein sigma | SFN | 0.78 | < 0.05 |
| Annexin A1 | ANXA1 | 0.65 | < 0.05 |
| Galectin-1 | LGALS1 | 0.82 | < 0.05 |
| S100-A4 | S100A4 | 1.35 | < 0.05 |
| Vimentin | VIM | 0.71 | < 0.05 |
H/L Ratio: Heavy to Light ratio representing the relative abundance of the protein in the gefitinib-treated sample compared to the control.
Table 2: Protein Turnover Rates in Mouse Tissues
This table presents hypothetical protein turnover rate constants (k_t) for various proteins in different mouse tissues, as can be determined by 15N labeling experiments. The data illustrates how turnover rates can vary between proteins and tissues.[5]
| Protein | Tissue | Turnover Rate Constant (k_t, day⁻¹) |
| Albumin | Liver | 0.25 |
| Catalase | Liver | 0.18 |
| Myosin | Muscle | 0.05 |
| Actin | Muscle | 0.03 |
| Neurofilament L | Brain | 0.01 |
| Glial fibrillary acidic protein | Brain | 0.02 |
Turnover Rate Constant (k_t): Represents the fraction of the protein pool that is replaced per day.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to the application of 15N labeled amino acids in proteomics.
Conclusion
15N labeled amino acids provide a robust and powerful tool for researchers, scientists, and drug development professionals to quantitatively explore the complexities of the proteome. The ability to accurately measure changes in protein abundance, determine protein turnover rates, and trace metabolic fluxes offers invaluable insights into cellular function in both health and disease. While the data analysis can be more complex than other labeling methods, the comprehensive proteome coverage and the versatility of its applications make 15N metabolic labeling an indispensable technique in modern proteomics. Future developments in mass spectrometry instrumentation and data analysis software will continue to improve the sensitivity and throughput of this technique, solidifying its role in advancing our understanding of biology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data | PLOS One [journals.plos.org]
- 5. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ckisotopes.com [ckisotopes.com]
- 14. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Tyrosine (¹⁵N) for Biomolecular NMR Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of ¹⁵N-labeled L-Tyrosine in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the fundamental principles, experimental protocols, and advanced applications, offering a technical resource for professionals studying protein structure, dynamics, and interactions.
Introduction: The Role of ¹⁵N-Labeled Tyrosine in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and function of proteins at atomic resolution.[1][2] However, for proteins larger than 10 kDa, NMR spectra can become exceedingly complex and crowded due to signal overlap.[2] Isotopic labeling, particularly with ¹⁵N, is a fundamental strategy to overcome these challenges.[2]
L-Tyrosine, an aromatic amino acid, is frequently involved in critical biological processes, including protein-protein interactions and signal transduction through phosphorylation.[1][3] The use of L-Tyrosine labeled with the stable isotope ¹⁵N offers several distinct advantages:
-
Spectral Simplification: Site-specific incorporation of ¹⁵N-Tyrosine allows researchers to isolate and unambiguously assign signals from specific residues within a large protein, simplifying crowded spectra.[1]
-
Probing Active Sites: As tyrosine residues are often key components of enzyme active sites and protein interaction interfaces, ¹⁵N-labeling provides a direct probe to monitor local conformational changes upon ligand binding or catalysis.[3][4]
-
Studying Phosphorylation: Tyrosine phosphorylation is a cornerstone of cellular signaling.[3] ¹⁵N-labeling enables detailed studies of kinase activity and the structural consequences of phosphorylation, which is crucial for drug development targeting kinases.[4][5][6]
-
Dynamics and Function: NMR relaxation experiments on ¹⁵N-labeled residues provide insights into protein dynamics on timescales ranging from picoseconds to seconds, linking motion to biological function.[7][8][9]
This guide will detail the methodologies for incorporating ¹⁵N-Tyrosine into proteins and its application in key biomolecular NMR experiments.
Quantitative Data Overview
Efficient planning of labeling strategies and NMR experiments requires an understanding of typical yields, concentrations, and material properties. The following tables summarize key quantitative data related to L-Tyrosine (¹⁵N) and its use in protein NMR.
Table 1: Properties of L-Tyrosine (¹⁵N)
| Property | Value | Source |
| Molecular Formula | HOC₆H₄CH₂CH(¹⁵NH₂)COOH | [10][11] |
| Molecular Weight | 182.18 g/mol | [10][11] |
| CAS Number (Labeled) | 35424-81-8 | [10][11] |
| Isotopic Purity | Typically ≥98% | [10][11] |
| Applications | Biomolecular NMR, Metabolomics, Proteomics | [10][12] |
Table 2: Typical Experimental Parameters for Protein NMR
| Parameter | Typical Value Range | Source |
| Protein Yield (Uniform ¹⁵N Labeling) | 2 - 20 mg/L of culture | [1][4] |
| Protein Concentration for NMR | 80 µM - 1.0 mM | [4][13] |
| Selective Precursor Concentration | 15 - 100 mg/L of culture | [14][15][16] |
| Magnetic Field Strengths | 500 MHz - 1 GHz | [17][18] |
Methodologies for Isotopic Labeling
The incorporation of ¹⁵N-Tyrosine into a target protein is the first critical step. This can be achieved through uniform labeling, where all nitrogen atoms are ¹⁵N, or through selective labeling, which targets only tyrosine residues.
Uniform ¹⁵N Labeling
This is the most common and cost-effective method for labeling small to medium-sized proteins (<30 kDa).[19][20] It involves expressing the protein in a host system, typically E. coli, grown in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[19][21]
References
- 1. daneshyari.com [daneshyari.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Selective NMR Probe to Monitor the Conformational Transition from Inactive to Active Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using NMR to study fast dynamics in proteins: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Tyrosine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-590-0.5 [isotope.com]
- 11. L -Tyrosine-15N 15N 98atom 35424-81-8 [sigmaaldrich.com]
- 12. L-Tyrosine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MRD - Insights into Protein Dynamics from 15N-1H HSQC [mr.copernicus.org]
- 18. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 19. protein-nmr.org.uk [protein-nmr.org.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to 15N Metabolic Labeling in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 15N metabolic labeling, a powerful technique for the quantitative analysis of proteins in mammalian systems. From the fundamental principles to detailed experimental protocols and data analysis workflows, this document serves as a technical resource for researchers and professionals in the fields of proteomics, cell biology, and drug development.
Introduction to 15N Metabolic Labeling
Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance, synthesis, and turnover.[1] The use of the heavy nitrogen isotope, 15N, offers a versatile and robust method for labeling the entire proteome of mammalian cells and organisms.[1] Unlike in vitro labeling techniques that introduce isotopic tags after protein extraction, metabolic labeling incorporates the stable isotope during protein synthesis in living systems. This in vivo incorporation minimizes quantitative errors that can arise during sample preparation.[1]
The fundamental principle of 15N metabolic labeling involves replacing the natural abundance nitrogen (predominantly 14N) with 15N in the amino acids that constitute proteins. This is achieved by providing cells or organisms with a diet or culture medium where the primary nitrogen sources are enriched with 15N. The resulting "heavy" proteins are chemically identical to their "light" (14N) counterparts but can be distinguished by their mass difference in a mass spectrometer. By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately quantify changes in protein expression and dynamics between different experimental conditions.
Quantitative Data in 15N Metabolic Labeling
The efficiency of 15N incorporation and the rate of protein turnover are critical parameters in quantitative proteomics experiments. The following tables summarize typical quantitative data obtained from 15N metabolic labeling studies in mammalian systems.
| Parameter | System | Value | Reference |
| Labeling Efficiency | |||
| Mammalian Cell Lines (e.g., HEK293) | 93-99% | [2] | |
| Rat (two-generation labeling) | >94% in all tissues | [3] | |
| Rat (multi-week labeling) | Liver: 91%, Brain: 74% | [3] | |
| Protein Turnover | |||
| Average Protein Lifetime | Mouse Brain | 9.0 days | [4] |
| Mouse Liver | 3.0 days | [4] | |
| Mouse Blood | 3.5 days | [4] | |
| Median Protein Half-life | Human Cells (in culture) | 8.7 hours |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible 15N metabolic labeling experiments. Below are methodologies for in vivo labeling of mice and in vitro labeling of mammalian cell cultures, followed by a general protocol for protein sample preparation for mass spectrometry analysis.
In Vivo 15N Metabolic Labeling of Mice
This protocol describes the generation of 15N-labeled mice to be used as an internal standard for quantitative proteomics.
Materials:
-
15N-enriched diet (e.g., spirulina-based)
-
Standard mouse chow
-
Metabolic cages (optional, for monitoring food and water intake)
Procedure:
-
Acclimatization: House mice (e.g., C57BL/6) in a controlled environment and provide them with a standard diet for at least one week to acclimate.
-
Generational Labeling (for high enrichment):
-
Place breeding pairs on a 15N-enriched diet.
-
Continue to feed the offspring the 15N diet after weaning. This two-generation labeling strategy ensures high and uniform 15N incorporation across all tissues.[3]
-
-
Direct Labeling:
-
For adult mice, switch from a standard diet to the 15N-enriched diet. The duration of labeling will depend on the protein turnover rates in the tissues of interest. For many tissues, a labeling period of several weeks is required to approach isotopic steady state.
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the mice according to approved animal welfare protocols.
-
Immediately dissect the tissues of interest, flash-freeze them in liquid nitrogen, and store them at -80°C until further processing.
-
15N Metabolic Labeling of Mammalian Cells in Culture (e.g., HEK293)
This protocol outlines the steps for labeling adherent or suspension mammalian cells with 15N.
Materials:
-
15N-labeled amino acids or 15NH4Cl
-
Culture medium deficient in the corresponding unlabeled amino acids or nitrogen source
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation: Prepare the "heavy" culture medium by supplementing the base medium with 15N-labeled amino acids or 15NH4Cl. Also, prepare a "light" medium with the corresponding natural abundance compounds for the control cell population.
-
Cell Culture:
-
Culture the cells in the "heavy" or "light" medium for at least 5-6 cell divisions to ensure near-complete incorporation of the isotope.
-
Monitor cell viability and growth rate to ensure that the labeling medium does not have adverse effects.
-
-
Experimental Treatment: Once the cells are fully labeled, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations.
-
Cell Lysis and Protein Extraction:
-
Harvest the "heavy" and "light" cell populations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing: Combine equal amounts of protein from the "heavy" and "light" lysates. This early-stage mixing is a key advantage of metabolic labeling, as it corrects for variations in subsequent sample processing steps.
In-Gel Digestion of Proteins for Mass Spectrometry
This protocol is a common method for preparing protein samples for mass spectrometry analysis after separation by SDS-PAGE.
Materials:
-
Coomassie Brilliant Blue or other protein stains
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
SDS-PAGE: Separate the combined protein lysate on a 1D SDS-PAGE gel.
-
Staining and Excision: Stain the gel with Coomassie Brilliant Blue and excise the protein bands of interest.
-
Destaining: Destain the gel pieces with the destaining solution until the gel is clear.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by incubating the gel pieces in the reduction buffer.
-
Alkylate the free cysteine residues by incubating in the alkylation buffer in the dark.
-
-
Trypsin Digestion:
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces with a solution containing trypsin and incubate overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel pieces using the extraction buffer.
-
Sample Cleanup: Desalt and concentrate the extracted peptides using a suitable method (e.g., C18 ZipTips) before mass spectrometry analysis.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following diagrams were generated using the DOT language and adhere to the specified formatting guidelines.
General Experimental Workflow for 15N Metabolic Labeling
Application of 15N Labeling in Studying the TGF-β Signaling Pathway
While many studies on the Transforming Growth Factor-beta (TGF-β) signaling pathway have utilized SILAC for quantitative proteomics, the principles are directly applicable to 15N metabolic labeling. The following diagram illustrates how 15N labeling can be used to quantify changes in protein abundance and phosphorylation upon TGF-β stimulation. In this hypothetical experiment, one population of cells is grown in a "light" (14N) medium (control), and another in a "heavy" (15N) medium. The "heavy" cells are then stimulated with TGF-β. By comparing the 14N/15N ratios of proteins and phosphopeptides, researchers can identify proteins whose expression or phosphorylation state is altered in response to TGF-β.
Conclusion
15N metabolic labeling is a powerful and versatile technique for the quantitative analysis of the mammalian proteome. Its ability to accurately measure changes in protein abundance, synthesis, and degradation provides invaluable insights into a wide range of biological processes, from fundamental cellular mechanisms to the effects of drug treatments. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement 15N metabolic labeling in their studies, ultimately contributing to a deeper understanding of mammalian biology and the development of new therapeutic strategies.
References
- 1. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the secretome of TGF-β signaling-deficient mammary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 15N Stable Isotope Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has become an indispensable tool in modern biological research, providing a powerful means to trace the metabolic fate of molecules and quantify dynamic changes in complex biological systems. Among the stable isotopes, Nitrogen-15 (¹⁵N) holds a unique and critical position due to nitrogen's fundamental role as a constituent of proteins and nucleic acids. This technical guide provides a comprehensive overview of the biological significance of ¹⁵N stable isotope labeling, with a focus on its applications in proteomics, metabolomics, and nucleic acid analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N labeling in their work.
Nitrogen-15 is a non-radioactive, heavy isotope of nitrogen. By replacing the naturally more abundant ¹⁴N with ¹⁵N in biological molecules, researchers can distinguish and track these molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This ability to differentiate labeled from unlabeled molecules underpins a wide array of experimental approaches that provide unprecedented insights into cellular processes.
Core Applications of ¹⁵N Stable Isotope Labeling
The versatility of ¹⁵N labeling allows for its application across various fields of biological research, from fundamental cell biology to drug discovery and development. The core applications can be broadly categorized into three main areas:
-
Quantitative Proteomics: Enabling the accurate measurement of protein abundance, synthesis, and turnover.
-
Metabolomics and Metabolic Flux Analysis: Facilitating the tracing of nitrogen-containing metabolites and the elucidation of metabolic pathway dynamics.
-
Nucleic Acid Analysis: Allowing for the study of DNA and RNA synthesis and the identification of active microorganisms in environmental samples.
Quantitative Proteomics with ¹⁵N Labeling
In proteomics, ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins. The general principle involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N. This leads to the incorporation of the heavy isotope into all nitrogen-containing amino acids and, consequently, into all proteins.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
A widely used technique in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., ¹⁴N-arginine), while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., ¹³C₆¹⁵N₄-arginine). After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cells are lysed, and the protein extracts are combined in a 1:1 ratio. This early-stage mixing minimizes experimental variability that can arise from downstream sample processing. The combined protein mixture is then digested, typically with trypsin, to generate peptides. These peptides are then analyzed by mass spectrometry.
Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
Data Presentation: Quantitative Proteomics
The final output of a ¹⁵N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation and comparison.
| Protein ID (UniProt) | Gene Name | Protein Name | Log₂(Heavy/Light Ratio) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.89 | 0.005 | Downregulated |
| Q06830 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1 | 1.58 | 0.012 | Upregulated |
This table is an illustrative example of how quantitative proteomics data from a SILAC experiment can be presented. The data would be generated from the mass spectrometry analysis of peptides from "light" (unlabeled) and "heavy" (labeled) cell populations.
Metabolomics and Metabolic Flux Analysis with ¹⁵N Labeling
¹⁵N stable isotope labeling is a powerful tool for tracing the flow of nitrogen through metabolic pathways. By providing cells or organisms with a ¹⁵N-labeled substrate (e.g., ¹⁵N-glutamine, ¹⁵N-ammonium chloride), researchers can track the incorporation of the heavy isotope into various downstream metabolites. This approach, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.
The analysis of ¹⁵N-labeled metabolites is typically performed using mass spectrometry or NMR spectroscopy. These techniques can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite, allowing for the quantification of the extent of ¹⁵N incorporation. This information can then be used to calculate the rates of metabolic reactions (fluxes) and to elucidate the relative contributions of different pathways to the synthesis of a particular metabolite.
Data Presentation: Metabolic Flux Analysis
Quantitative data from ¹⁵N metabolic flux analysis experiments can be summarized in tables that show the isotopic enrichment or the calculated flux rates through key metabolic pathways.
| Metabolite | Isotopic Enrichment (Atom % ¹⁵N) |
| Glutamate | 85.2 ± 3.1 |
| Glutamine | 92.5 ± 2.5 |
| Aspartate | 65.7 ± 4.2 |
| Alanine | 45.3 ± 3.8 |
This illustrative table shows the percentage of ¹⁵N enrichment in key amino acids after labeling with a ¹⁵N-tracer.
Nucleic Acid Analysis with ¹⁵N Labeling
¹⁵N stable isotope labeling can also be used to study the synthesis and turnover of DNA and RNA. By providing a ¹⁵N-labeled precursor for nucleotide biosynthesis (e.g., ¹⁵N-ammonium chloride or ¹⁵N-labeled nucleobases), researchers can track the incorporation of the heavy isotope into newly synthesized nucleic acids.
One important application of this technique is Stable Isotope Probing (SIP) of DNA and RNA. DNA-SIP and RNA-SIP are powerful methods for identifying active microorganisms in complex environmental samples. In a SIP experiment, an environmental sample (e.g., soil, water) is incubated with a ¹⁵N-labeled substrate. Microorganisms that are actively metabolizing the substrate will incorporate the ¹⁵N into their DNA and RNA.
Following incubation, total DNA or RNA is extracted from the sample and subjected to density gradient ultracentrifugation. The labeled ("heavy") nucleic acids will have a higher buoyant density than the unlabeled ("light") nucleic acids and will therefore migrate further down the density gradient. The heavy and light nucleic acid fractions can then be separated and analyzed by sequencing to identify the microorganisms that were actively assimilating the ¹⁵N-labeled substrate.
Data Presentation: DNA-SIP
The results of a DNA-SIP experiment can be presented in a table that shows the relative abundance of different microbial taxa in the "heavy" (labeled) and "light" (unlabeled) DNA fractions.
| Microbial Taxon | Relative Abundance in Light Fraction (%) | Relative Abundance in Heavy Fraction (%) |
| Pseudomonas | 15.2 | 45.8 |
| Bacillus | 25.6 | 10.3 |
| Nitrosomonas | 5.1 | 30.2 |
| Streptomyces | 30.8 | 5.1 |
This illustrative table shows the differential abundance of microbial taxa in the light and heavy DNA fractions from a ¹⁵N-DNA-SIP experiment, indicating which microbes actively incorporated the ¹⁵N substrate.
Experimental Protocols
Metabolic Labeling of E. coli with ¹⁵N
This protocol describes the general steps for metabolic labeling of E. coli for proteomic analysis.
Materials:
-
M9 minimal medium components
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
Trace elements solution
-
MgSO₄ and CaCl₂ solutions
-
Appropriate antibiotics
-
E. coli expression strain containing the plasmid of interest
Procedure:
-
Prepare M9 minimal medium: Prepare M9 minimal medium without a nitrogen source. Autoclave to sterilize.
-
Add supplements: Before use, add sterile solutions of ¹⁵NH₄Cl (1 g/L), glucose (4 g/L), trace elements, MgSO₄ (1 mM), CaCl₂ (0.1 mM), and the appropriate antibiotic to the M9 medium.
-
Inoculation: Inoculate a small volume of the ¹⁵N-M9 medium with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.
-
Main culture: Use the overnight culture to inoculate a larger volume of ¹⁵N-M9 medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: If expressing a recombinant protein, induce expression according to the specific protocol for your expression system (e.g., by adding IPTG).
-
Harvesting: Continue to grow the culture for the desired period of time (typically 3-4 hours for protein expression). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C for later use.
Quenching and Extraction of ¹⁵N-labeled Metabolites from Bacteria
This protocol is for the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
60% (v/v) methanol, pre-chilled to -48°C to -20°C
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Quenching: Rapidly add a known volume of the bacterial culture directly into a larger volume of the cold methanol solution. This immediately stops metabolic activity.
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature to pellet the cells and separate them from the culture medium and quenching solvent.
-
Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water
Methodological & Application
Application Notes and Protocols for Mass Spectrometry Analysis of 15N-Labeled Tyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling, particularly with 15N, is a powerful technique for the quantitative analysis of proteins and their post-translational modifications (PTMs) by mass spectrometry. This approach is instrumental in studying dynamic cellular processes, such as signal transduction pathways, where changes in protein phosphorylation on tyrosine residues play a critical role. By metabolically incorporating 15N-labeled amino acids into proteins, researchers can accurately quantify changes in peptide abundance between different experimental conditions. This application note provides detailed protocols for the analysis of 15N-labeled tyrosine peptides, with a focus on phosphotyrosine analysis, a key PTM in cellular signaling. The methodologies described herein are essential for researchers in drug discovery, biomarker identification, and systems biology seeking to unravel complex signaling networks.
Tyrosine phosphorylation is a pivotal post-translational modification that governs a multitude of cellular processes.[1] Mass spectrometry-based phosphotyrosine profiling is a key technique for elucidating the activity of tyrosine kinase signaling pathways within cells.[1] Quantitative proteomic strategies, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), enable the comparison of tyrosine kinase signaling activity across different conditions.[1]
Experimental Workflows and Methodologies
A typical workflow for the quantitative analysis of 15N-labeled tyrosine peptides involves several key stages: metabolic labeling of cells in culture, cell lysis and protein extraction, protein digestion, enrichment of tyrosine-containing peptides (especially phosphotyrosine peptides), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram of the Experimental Workflow
Detailed Experimental Protocols
Cell Culture and 15N Metabolic Labeling (SILAC)
This protocol is adapted from SILAC-based phosphoproteomics studies.[2][3]
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-lysine and L-arginine.
-
"Light" L-lysine (12C6, 14N2) and L-arginine (12C6, 14N4).
-
"Heavy" 15N-labeled L-lysine (12C6, 15N2) and L-arginine (12C6, 15N4) or other heavy variants like 13C6-L-lysine and 13C6,15N4-L-arginine.[2]
-
Dialyzed fetal bovine serum (dFBS).
-
Penicillin-streptomycin solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Supplement SILAC-grade medium with "light" L-lysine and L-arginine to their normal physiological concentrations. Add dFBS to a final concentration of 10% and penicillin-streptomycin.
-
Heavy Medium: Supplement SILAC-grade medium with "heavy" 15N-labeled L-lysine and L-arginine to the same final concentrations as the light amino acids. Add dFBS and penicillin-streptomycin as for the light medium.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids. Labeling efficiency should be greater than 95-97%.
-
-
Experimental Treatment:
-
Once labeling is complete, subject the "heavy" labeled cells to the desired experimental treatment (e.g., drug treatment, growth factor stimulation). The "light" labeled cells will serve as the control.
-
Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scrapers.
-
Microcentrifuge.
Procedure:
-
Cell Harvesting:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in the presence of ice-cold PBS.
-
Pellet the cells by centrifugation and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellets from the "light" and "heavy" populations separately in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion
Materials:
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Ammonium bicarbonate buffer (50 mM).
Procedure:
-
Reduction and Alkylation:
-
To the combined protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Phosphotyrosine Peptide Enrichment
Due to the low stoichiometry of tyrosine phosphorylation, enrichment is a critical step.[3] Immunoaffinity purification using anti-phosphotyrosine antibodies is a highly effective method.[3]
Materials:
-
Anti-phosphotyrosine antibody (e.g., P-Tyr-1000) conjugated to agarose beads.
-
Immunoaffinity purification (IAP) buffer.
-
Wash buffers.
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.0).
-
C18 desalting spin tips.
Procedure:
-
Incubation with Antibody Beads:
-
Equilibrate the anti-phosphotyrosine antibody-conjugated beads with IAP buffer.
-
Incubate the digested peptide mixture with the beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with IAP buffer and then with a high-salt wash buffer, followed by a final wash with a low-salt buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound phosphotyrosine peptides from the beads using the elution buffer.
-
-
Desalting:
-
Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system.
-
Reversed-phase C18 analytical column.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
Peptide Resuspension: Reconstitute the dried peptides in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Chromatographic Separation:
-
Inject the resuspended peptide sample onto the LC system.
-
Separate peptides using a gradient of acetonitrile in 0.1% formic acid. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra at high resolution (e.g., 60,000-120,000) to detect the "light" (14N) and "heavy" (15N) peptide pairs.
-
MS2 Scan: Select the top N most intense precursor ions from the MS1 scan for fragmentation (e.g., using Higher-energy C-trap Dissociation - HCD). Acquire MS2 spectra to identify the peptide sequence.
-
Data Analysis Workflow
The analysis of 15N-labeled peptide data requires specialized software to identify and quantify the light and heavy peptide pairs.
Diagram of the Data Analysis Workflow
Key Data Analysis Steps:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the sequences of both the 14N and 15N-labeled peptides.
-
Determination of Labeling Efficiency: The efficiency of 15N incorporation should be determined by analyzing a subset of peptides and comparing their experimental isotopic distribution to the theoretical distribution at different enrichment levels. In cases of incomplete labeling, the accuracy of quantification will be affected if the ratio is not corrected.[4]
-
Peptide Quantification: The extracted ion chromatograms (XICs) for the light and heavy forms of each identified peptide are generated. The ratio of the integrated peak areas or intensities of the heavy to light peptide is then calculated.
-
Ratio Adjustment: The calculated peptide ratios are corrected based on the determined labeling efficiency to account for any incomplete labeling.[4]
-
Protein Quantification: The adjusted ratios of multiple peptides belonging to the same protein are combined to determine the overall protein abundance ratio. The median ratio is often used to provide a robust estimate.
Quantitative Data Presentation
The following tables provide examples of quantitative data obtained from SILAC-based phosphotyrosine proteomics studies.
Table 1: Quantified Phosphotyrosine Peptides in Response to Erlotinib Treatment in a Breast Cancer Cell Line
Data adapted from a 5-plex SILAC experiment investigating the effects of the EGFR inhibitor erlotinib.[5]
| Protein | Gene | Peptide Sequence | Fold Change (Treatment/Control) |
| Epidermal growth factor receptor | EGFR | G(pY)AINLSLDLIQSNpYKI | 0.25 |
| Prolactin regulatory element-binding | PREB | GDS(pY)SQPSSPQSR | 0.48 |
| SHC-transforming protein 1 | SHC1 | N(pY)VNVNNK | 0.33 |
| Erb-b2 receptor tyrosine kinase 2 | ERBB2 | TAST(pY)VGIK | 0.65 |
| Mitogen-activated protein kinase 1 | MAPK1 | T(pY)VATR | 1.12 |
Table 2: Quantified Phosphotyrosine Peptides in Fibroblast Growth Factor (FGF) Signaling
Data adapted from a SILAC experiment investigating FGF signaling.[2]
| Protein | Gene | Peptide Sequence | Fold Change (FGF Stimulated/Control) |
| Fibroblast growth factor receptor 1 | FGFR1 | D(pY)VVDSD(pY)SGSK | 3.1 |
| Src substrate cortactin | CTTN | NGE(pY)EDPQVEEK | 2.5 |
| Phospholipase C-gamma-1 | PLCG1 | S(pY)AEADS(pY)AEK | 2.8 |
| Protein-tyrosine-phosphatase 1C | PTPN11 | EAD(pY)SIS(pY)IPDHSK | 2.2 |
| Ras GTPase-activating protein 1 | RASA1 | N(pY)VHTFLR | 1.9 |
Table 3: Quantified Phosphotyrosine Peptides in Thymic Stromal Lymphopoietin (TSLP) Signaling
Data adapted from a SILAC experiment investigating the TSLP signaling network.[3]
| Protein | Gene | Peptide Sequence | Fold Change (TSLP Stimulated/Control) |
| Signal transducer and activator of transcription 5A | STAT5A | SSLELQLIT(pY)QER | 4.2 |
| Tyrosine-protein kinase JAK2 | JAK2 | G(pY)LVTQL(pY)GK | 3.5 |
| Proto-oncogene tyrosine-protein kinase Src | SRC | TSTE(pY)GLVR | 2.1 |
| Phosphatidylinositol 3-kinase regulatory subunit alpha | PIK3R1 | DGG(pY)MPASPK | 1.8 |
| Vav-1 | VAV1 | G(pY)EDLHFHFK | 2.6 |
Signaling Pathway Visualization
Diagram of the EGFR Signaling Pathway
The following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target of studies utilizing 15N-labeled tyrosine peptide analysis.
Conclusion
The mass spectrometry analysis of 15N-labeled tyrosine peptides is a robust and accurate method for the quantitative investigation of protein phosphorylation and its role in cellular signaling. The combination of metabolic labeling with sophisticated enrichment strategies and high-resolution mass spectrometry provides deep insights into the dynamics of signaling networks. The protocols and data presented here serve as a comprehensive guide for researchers and professionals aiming to employ this powerful technique in their studies. Careful experimental design, execution, and data analysis are paramount to achieving reliable and meaningful results.
References
- 1. Phosphotyrosine Profiling Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Phosphoproteomics of Fibroblast Growth Factor Signaling: Identification of Src Family Kinase-Mediated Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TSLP Signaling Network Revealed by SILAC-Based Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: L-TYROSINE (15N) for Tracking Nitrogen Metabolism in Plants
References
- 1. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bspublications.net [bspublications.net]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of the Tyrosine- and Phenylalanine-Derived Soluble Metabolomes of Sorghum [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of amino acids without derivatization in barley extracts by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: L-Tyrosine (15N) for SILAC-Based Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate metabolic labeling technique for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The method relies on the metabolic incorporation of "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of living cells.[3][4] By comparing the mass spectra of peptides from different cell populations, SILAC enables the precise relative quantification of protein abundance.[5][6]
While the most commonly used amino acids in SILAC are arginine and lysine, the use of isotopically labeled L-Tyrosine, such as L-Tyrosine (15N), offers a specialized and highly effective approach for investigating specific biological processes.[7][8] Tyrosine phosphorylation is a critical post-translational modification that regulates intracellular signal transduction in pathways vital to cell growth, differentiation, and metabolism.[9] Therefore, using a heavy version of tyrosine is a powerful strategy to study tyrosine kinase substrates and the dynamics of phosphorylation-dependent signaling pathways, which are often central to drug development and disease research.[2][7]
This document provides detailed protocols and application notes for employing L-Tyrosine (15N) in SILAC-based quantitative proteomics experiments.
Principle of SILAC
The SILAC method involves two populations of cells grown in distinct culture media: a "light" medium containing natural amino acids and a "heavy" medium where an essential amino acid is replaced by its stable isotope-labeled counterpart (e.g., L-Tyrosine (15N)).[3] After several cell divisions (typically 5-6), the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[4][5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).[1] Subsequently, the cell lysates are combined in a 1:1 ratio.[5] This early mixing minimizes experimental variation and enhances quantification accuracy.[10][11] During mass spectrometry analysis, the heavy and light peptide pairs are chemically identical but distinguishable by their mass shift, allowing for their relative abundance to be accurately determined.[12]
Experimental Workflow and Protocols
A typical SILAC experiment is divided into two main phases: the adaptation phase for complete labeling and the experimental phase for quantitative analysis.[3][13]
Diagram: General SILAC Experimental Workflow
Caption: Figure 1: General Experimental Workflow for SILAC.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling cells using L-Tyrosine (15N).
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in L-Tyrosine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Tyrosine, L-Lysine, L-Arginine
-
"Heavy" L-Tyrosine (15N)
-
Standard cell culture reagents and equipment
Methodology:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the amino acid-deficient medium and supplement it with standard ("light") L-Tyrosine, L-Lysine, and L-Arginine to their normal physiological concentrations.
-
Heavy Medium: Reconstitute the amino acid-deficient medium and supplement it with "heavy" L-Tyrosine (15N) and "light" L-Lysine and L-Arginine to their normal physiological concentrations.
-
Add dFBS (typically 10%) and other necessary supplements (e.g., penicillin/streptomycin, L-glutamine) to both media.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line. Grow one in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for a minimum of five to six cell doublings to ensure complete (>95%) incorporation of the heavy amino acid into the proteome.[1][5]
-
Verification (Optional but Recommended): To confirm labeling efficiency, a small aliquot of cells from the "heavy" population can be harvested, its protein extracted, digested, and analyzed by MS to check for the mass shift in tyrosine-containing peptides.
-
Protocol 2: Sample Preparation and Mass Spectrometry
Methodology:
-
Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment, growth factor stimulation) to one cell population and a control condition to the other.
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations separately.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[5] This combined sample will be used for all subsequent steps.
-
-
Protein Separation and Digestion:
-
In-gel Digestion (Recommended): Separate the mixed protein sample using 1D SDS-PAGE. This reduces sample complexity. Stain the gel with Coomassie Blue, excise the entire lane, and cut it into smaller bands. Perform in-gel tryptic digestion on each band separately.
-
In-solution Digestion: Alternatively, the mixed lysate can be digested directly in solution using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution Orbitrap-based mass spectrometer or similar instrument capable of accurate mass measurement.[14]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to fragment peptides for identification and quantification.
-
Application: Elucidating Tyrosine Kinase Signaling
A primary application for L-Tyrosine (15N) SILAC is the quantitative analysis of phosphotyrosine proteomes to characterize signaling pathways.[9] This is invaluable for identifying the substrates of a specific receptor tyrosine kinase (RTK) or for understanding a drug's mechanism of action.
Diagram: Workflow for Tyrosine Kinase Substrate Identification
Caption: Figure 2: Tyrosine Kinase Signaling Analysis Workflow.
In this workflow, cells labeled with heavy tyrosine are stimulated to activate a specific signaling pathway. Following cell lysis and mixing, proteins containing phosphorylated tyrosine residues are enriched using an anti-phosphotyrosine antibody. Proteins that show a high heavy-to-light ratio in the subsequent MS analysis are identified as potential substrates or downstream effectors that are increasingly phosphorylated upon stimulation.[9]
Data Analysis and Presentation
Diagram: SILAC Data Analysis Pipeline
Caption: Figure 3: SILAC Data Analysis Pipeline.
Specialized software is required to process SILAC data.[14] Platforms like MaxQuant are commonly used to identify peptides, calculate the intensity ratios of heavy/light peptide pairs, and assemble this information into protein-level quantification.
Data Presentation
Quantitative results should be summarized in a clear, tabular format. The table should include protein identifiers, calculated ratios, and statistical significance to allow for easy interpretation and comparison.
Table 1: Representative Quantitative Data from a Tyrosine-SILAC Experiment (Note: This is an example table illustrating typical data output.)
| Protein Accession | Gene Name | Description | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 3.52 | 0.001 | Upregulated |
| P42345 | SHC1 | SHC-transforming protein 1 | 2.89 | 0.005 | Upregulated |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 2.54 | 0.008 | Upregulated |
| Q13485 | PTPN11 | Tyrosine-protein phosphatase non-receptor type 11 | 0.45 | 0.012 | Downregulated |
| P06213 | INSR | Insulin receptor | 1.05 | 0.890 | Unchanged |
| Q9Y243 | CBL | E3 ubiquitin-protein ligase CBL | 0.98 | 0.915 | Unchanged |
H/L Ratio: Heavy-to-Light ratio. A ratio > 1 indicates upregulation in the "heavy"-labeled condition, while a ratio < 1 indicates downregulation.
References
- 1. chempep.com [chempep.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. SILAC-Based Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for L-Tyrosine (15N) Incorporation in Protein Structure NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure, dynamics, and interactions of proteins at atomic resolution. Isotopic labeling of proteins, particularly with ¹⁵N, is often a prerequisite for NMR studies of proteins larger than 10 kDa. Selective labeling of specific amino acid types, such as tyrosine, can simplify crowded spectra and provide specific probes for monitoring local conformational changes, protein-ligand interactions, and post-translational modifications. This document provides detailed application notes and protocols for the incorporation of L-Tyrosine (¹⁵N) into proteins for NMR spectroscopic analysis, targeting researchers, scientists, and drug development professionals.
Core Concepts
Selective incorporation of ¹⁵N-labeled L-Tyrosine allows for the unambiguous assignment of NMR signals originating from tyrosine residues within a protein. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of such a labeled protein will ideally only show peaks corresponding to the backbone amide groups of the tyrosine residues. This spectral simplification is invaluable for studying large proteins where uniform ¹⁵N labeling would result in a heavily overlapped spectrum.
Key applications include:
-
Site-specific structural analysis: Probing the local environment around tyrosine residues.
-
Ligand binding studies: Monitoring chemical shift perturbations of specific tyrosine residues upon ligand binding to map interaction sites.
-
Analysis of post-translational modifications: Studying phosphorylation or nitration of tyrosine residues.
-
Protein dynamics: Investigating the mobility of specific tyrosine side chains.
Experimental Protocols
Protocol 1: L-Tyrosine (¹⁵N) Incorporation in E. coli
This protocol is designed for the expression of proteins with selectively incorporated ¹⁵N-labeled L-Tyrosine using an E. coli expression system. The general strategy involves growing the bacterial culture in a minimal medium where the standard nitrogen source is replaced with ¹⁵N-ammonium chloride, followed by the addition of all unlabeled amino acids except for tyrosine, and finally, the addition of ¹⁵N-L-Tyrosine.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).
-
¹⁵N-L-Tyrosine (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Unlabeled amino acid stocks (all 19 other amino acids).
-
Glucose (or other carbon source).
-
Trace elements solution.
-
Vitamin solution.
-
Inducing agent (e.g., IPTG).
-
Appropriate antibiotic.
Procedure:
-
Pre-culture Preparation:
-
Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli.
-
Grow overnight at 37°C with shaking.
-
-
Main Culture Growth (Unlabeled Phase):
-
Prepare 1 L of M9 minimal medium containing the appropriate antibiotic.
-
Inoculate with the overnight pre-culture.
-
Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Adaptation to Minimal Medium (Optional but Recommended):
-
To improve yield, a gradual adaptation to minimal media can be performed. This involves pelleting the cells from the rich pre-culture and resuspending them in M9 media for a short period before inoculating the main culture.
-
-
Induction and Labeling:
-
When the OD₆₀₀ reaches the desired density, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Gently resuspend the cell pellet in 1 L of fresh M9 medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. This step helps to deplete any remaining ¹⁴N sources.
-
Add the complete mixture of 19 unlabeled amino acids (excluding tyrosine) to a final concentration of 100 mg/L each.
-
Add ¹⁵N-L-Tyrosine to a final concentration of 50-100 mg/L.[1]
-
Allow the culture to adapt for 30-60 minutes at the expression temperature.
-
Induce protein expression with the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).
-
Continue to grow the culture at the optimal temperature for protein expression (e.g., 18-25°C) for the required duration (typically 12-16 hours).
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Protocol 2: L-Tyrosine (¹⁵N) Incorporation in HEK293 Cells
Selective labeling in mammalian cells like HEK293 is more challenging due to metabolic scrambling, where the isotopic label can be transferred to other amino acids.[2] However, for certain amino acids, including tyrosine, scrambling is minimal.[2]
Materials:
-
HEK293F cells adapted to suspension culture.
-
Custom amino acid-free Freestyle293 medium (or equivalent).
-
¹⁵N-L-Tyrosine.
-
Complete set of 19 unlabeled amino acids.
-
Glutamine.
-
Glucose.
-
Transfection reagent and expression plasmid.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293F cells in standard growth medium to the desired density for transfection.
-
On the day of transfection, dilute the cells in the custom amino acid-free medium.
-
-
Preparation of Labeling Medium:
-
Transfection and Protein Expression:
-
Transfect the cells with the expression plasmid according to the manufacturer's protocol.
-
Incubate the cells in the prepared labeling medium at 37°C in a humidified incubator with 8% CO₂ on an orbital shaker.
-
Harvest the cells or the supernatant (for secreted proteins) after the desired expression time (typically 3-6 days).
-
-
Protein Purification:
-
Purify the labeled protein using appropriate chromatography methods.
-
Protocol 3: NMR Sample Preparation and Quality Control
Materials:
-
Purified ¹⁵N-L-Tyrosine labeled protein.
-
NMR buffer (e.g., 25 mM Phosphate buffer, 50 mM NaCl, pH 6.5).
-
Deuterium oxide (D₂O).
-
NMR tubes.
Procedure:
-
Buffer Exchange and Concentration:
-
Final Sample Preparation:
-
NMR Data Acquisition (¹H-¹⁵N HSQC):
-
Record a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer equipped with a cryoprobe.
-
This spectrum serves as a quality control check. A well-folded protein with selectively incorporated ¹⁵N-L-Tyrosine should show a number of peaks corresponding to the number of tyrosine residues in the protein (plus any side-chain signals if applicable). The dispersion of these peaks is an indicator of the protein's folded state.
-
Data Presentation
Table 1: Quantitative Parameters for ¹⁵N-L-Tyrosine Incorporation
| Parameter | E. coli System | HEK293 System | Reference |
| ¹⁵N-L-Tyrosine Concentration | 15-50 mg/L | 100 mg/L | [1][2][5] |
| Unlabeled Amino Acid Conc. | 100 mg/L each | 100 mg/L each | [2] |
| Glutamine Concentration | N/A | 1 g/L | [2] |
| Typical Protein Yield | Variable (can be low in minimal media) | ≥100 mg/L (for a test protein) | [6][7] |
| Estimated ¹⁵N Incorporation | >90% | Minimal metabolic scrambling for Tyr | [2][5] |
Table 2: Recommended NMR Sample Conditions
| Parameter | Recommended Value | Reference |
| Protein Concentration | 0.3 - 1.0 mM | [3][4] |
| Buffer | e.g., 25 mM Phosphate | [4] |
| pH | < 6.5 (to slow amide exchange) | [4] |
| D₂O Concentration | 5 - 10% (v/v) | [4] |
| Sample Volume | 400 - 600 µL | [4] |
Visualizations
Caption: Experimental workflow for ¹⁵N-Tyrosine labeling.
Caption: Logical workflow for protein NMR analysis.
References
- 1. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr-bio.com [nmr-bio.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective labeling of a membrane peptide with 15N-amino acids using cells grown in rich medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using 15N-Labeled L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in biological systems. The use of stable isotope tracers, such as ¹⁵N-labeled L-tyrosine, provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations. By tracing the incorporation of the heavy nitrogen isotope from L-tyrosine into downstream metabolites, researchers can elucidate the flux through various biosynthetic and catabolic pathways. This is particularly valuable in drug development and disease research for identifying metabolic vulnerabilities and understanding drug mechanisms of action.
L-tyrosine is a critical amino acid that serves as a precursor for the synthesis of vital biomolecules, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. Dysregulation of tyrosine metabolism has been implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Therefore, quantifying the metabolic flux of L-tyrosine and its derivatives can provide crucial insights into disease pathogenesis and identify potential therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using ¹⁵N-L-tyrosine. The protocols cover cell culture and labeling, sample preparation, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Applications
-
Neuroscience and Neurodegenerative Diseases: Investigate the synthesis and turnover rates of catecholamine neurotransmitters in models of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
-
Oncology: Elucidate the metabolic reprogramming of cancer cells and their reliance on specific pathways involving tyrosine for proliferation and survival.[1][2] This can aid in the discovery of novel anti-cancer drug targets.
-
Drug Discovery and Development: Assess the on- and off-target effects of drug candidates on tyrosine metabolism and downstream signaling pathways.
-
Metabolic Disorders: Study the dysregulation of tyrosine metabolism in diseases such as tyrosinemia and phenylketonuria.
Experimental Workflow
The general workflow for a ¹⁵N-L-tyrosine metabolic flux analysis experiment involves several key steps, from cell culture to data analysis. A schematic of this workflow is presented below.
L-Tyrosine Metabolic Pathways
Understanding the metabolic fate of L-tyrosine is crucial for designing and interpreting ¹⁵N-labeling experiments. The following diagram illustrates the major metabolic pathways originating from L-tyrosine.
Experimental Protocols
Protocol 1: Cell Culture and ¹⁵N-L-Tyrosine Labeling
This protocol is a generalized procedure for labeling adherent mammalian cells. Optimization may be required for different cell lines or experimental conditions.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium
-
Dialyzed fetal bovine serum (dFBS)
-
L-tyrosine-free medium
-
¹⁵N-L-tyrosine (≥98% isotopic purity)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture cells in complete growth medium supplemented with dFBS.
-
Media Preparation: Prepare the ¹⁵N-labeling medium by supplementing L-tyrosine-free medium with ¹⁵N-L-tyrosine to the desired final concentration (typically the same as in the complete growth medium) and dFBS.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹⁵N-labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of ¹⁵N incorporation.
Protocol 2: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to obtain an accurate snapshot of the metabolome.
Materials:
-
Liquid nitrogen or a dry ice/ethanol bath
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL), pre-chilled
Procedure:
-
Quenching: At the end of the labeling period, aspirate the labeling medium and immediately place the 6-well plate on a bed of dry ice or in a dry ice/ethanol bath to quench metabolism.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the tubes at -80°C for at least 30 minutes.
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹⁵N-labeled tyrosine and its metabolites. Method optimization is recommended for specific instruments and applications.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of a solvent compatible with the initial LC conditions (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate the metabolites. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of ¹⁵N-labeled and unlabeled metabolites.
-
Data Presentation
Table 1: Example LC-MS/MS MRM Parameters for ¹⁵N-L-Tyrosine and its Metabolites
The following table provides example MRM transitions for the analysis of ¹⁵N-L-tyrosine and its key downstream metabolites. These parameters should be optimized for the specific instrument being used. The precursor ion for the ¹⁵N-labeled compound will have a mass shift corresponding to the number of ¹⁵N atoms. For L-tyrosine (C₉H₁₁NO₃), the monoisotopic mass of the unlabeled form is 181.0739 g/mol , and the ¹⁵N-labeled form is 182.0710 g/mol .
| Compound | Labeled/Unlabeled | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | Unlabeled | 182.08 | 136.08 | 15 |
| ¹⁵N-Labeled | 183.08 | 137.08 | 15 | |
| L-DOPA | Unlabeled | 198.07 | 152.08 | 20 |
| ¹⁵N-Labeled | 199.07 | 153.08 | 20 | |
| Dopamine | Unlabeled | 154.09 | 137.06 | 25 |
| ¹⁵N-Labeled | 155.09 | 138.06 | 25 |
Note: These are theoretical values and require empirical optimization.
Table 2: Hypothetical ¹⁵N Enrichment Data in a Cancer Cell Line
This table presents hypothetical data on the percentage of ¹⁵N enrichment in L-tyrosine and its downstream metabolites after incubating a cancer cell line with ¹⁵N-L-tyrosine for 24 hours. This type of data allows for the calculation of metabolic flux.
| Metabolite | % ¹⁵N Enrichment (Mean ± SD) |
| Intracellular L-Tyrosine | 95.2 ± 2.1 |
| L-DOPA | 45.8 ± 3.5 |
| Dopamine | 30.1 ± 2.8 |
| Protein-bound Tyrosine | 88.5 ± 4.2 |
Data Analysis and Interpretation
The analysis of data from ¹⁵N-L-tyrosine labeling experiments involves several steps:
-
Peak Integration: Integrate the peak areas for both the unlabeled (M+0) and the ¹⁵N-labeled (M+1) isotopologues of each metabolite of interest.
-
Calculation of ¹⁵N Enrichment: The percentage of ¹⁵N enrichment for each metabolite is calculated using the following formula:
% Enrichment = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] x 100
-
Metabolic Flux Calculation: The calculated enrichment values, along with a metabolic network model, are used to calculate the flux rates through the different pathways. This is often done using specialized software packages (e.g., INCA, OpenMebius).
-
Biological Interpretation: The calculated flux rates are then interpreted in the context of the biological question being addressed. For example, a higher flux towards dopamine synthesis in a particular cancer cell line might indicate a dependency on this pathway for proliferation.
Conclusion
Metabolic flux analysis using ¹⁵N-L-tyrosine is a robust and informative technique for researchers in both academia and the pharmaceutical industry. By providing a quantitative measure of metabolic pathway activity, this method can significantly enhance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this powerful analytical approach.
References
Application Notes and Protocols: L-Tyrosine (15N) as an Internal Standard for Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In clinical mass spectrometry, the accurate quantification of endogenous molecules such as amino acids is paramount for disease diagnosis, monitoring, and drug development. L-Tyrosine, a critical amino acid, is a precursor to several key neurotransmitters and hormones, and its concentration in biological fluids is a valuable biomarker. The gold standard for precise quantification in mass spectrometry is the use of stable isotope-labeled internal standards. This document provides detailed application notes and protocols for the use of L-Tyrosine (15N) as an internal standard for the sensitive and accurate measurement of L-Tyrosine in clinical samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope dilution mass spectrometry with L-Tyrosine (15N) offers a robust method to correct for variations in sample preparation, matrix effects, and instrument response, ensuring high-quality, reproducible data. The near-identical physicochemical properties of L-Tyrosine (15N) to the endogenous L-Tyrosine ensure they co-elute chromatographically and experience similar ionization efficiency, making it an ideal internal standard.
Signaling Pathways and Metabolic Relevance
Experimental Workflow
The general workflow for the quantification of L-Tyrosine using L-Tyrosine (15N) as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Materials and Reagents
-
L-Tyrosine (analytical standard)
-
L-Tyrosine (15N) (isotopic purity >98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Human plasma/serum (control and study samples)
Preparation of Standard and Internal Standard Stock Solutions
-
L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.
-
L-Tyrosine (15N) Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine (15N) in the same solvent to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Tyrosine stock solution with the solvent to create calibration standards.
-
Internal Standard Working Solution: Dilute the L-Tyrosine (15N) stock solution to a final concentration appropriate for spiking into samples (e.g., 10 µg/mL).
Sample Preparation (Plasma/Serum)
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
-
Spike Internal Standard: Add a known amount (e.g., 10 µL) of the L-Tyrosine (15N) internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters that may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The exact masses for the precursor and product ions should be determined by direct infusion of the standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | 182.08 | 136.08 | 15 |
| L-Tyrosine (15N) | 183.08 | 137.08 | 15 |
Data Presentation and Quantitative Performance
The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation in your laboratory.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored by IS, expected to be minimal |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, check mobile phase preparation |
| Low Signal Intensity | Ion source contamination, incorrect MS parameters | Clean ion source, optimize MS parameters |
| High Background Noise | Contaminated solvent or sample | Use high-purity solvents, optimize sample cleanup |
| Inconsistent Results | Inaccurate pipetting, sample degradation | Use calibrated pipettes, keep samples on ice |
| Internal Standard Variation | Inconsistent spiking, degradation of IS | Ensure consistent spiking volume, check IS stability |
Conclusion
The use of L-Tyrosine (15N) as an internal standard provides a highly accurate and precise method for the quantification of L-Tyrosine in clinical samples by LC-MS/MS. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results in a clinical setting.
Troubleshooting & Optimization
Technical Support Center: 15N Metabolic Labeling for Quantitative Proteomics
Welcome to the technical support center for 15N metabolic labeling in quantitative proteomics. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during your 15N metabolic labeling experiments.
Question: Why is my 15N labeling efficiency below the desired >98%?
Answer:
Incomplete labeling is a frequent challenge in 15N metabolic labeling and can significantly impact data quality.[1][2][3] Several factors can contribute to suboptimal labeling efficiency:
-
Insufficient Labeling Time: The time required to achieve high enrichment depends on the organism's protein turnover rate. Tissues with slow protein turnover, such as the brain and muscle, require longer labeling periods.[4][5] For cell culture, a minimum of 5-6 cell doublings is generally recommended. For organisms with slow turnover, such as rodents, labeling across two generations may be necessary to achieve high enrichment in all tissues.[4]
-
Contamination with 14N Sources: Any unlabeled nitrogen source in the growth medium or diet will compete with the 15N label and reduce incorporation efficiency. It is crucial to use high-purity 15N-labeled media and ensure all components are free of contaminating 14N.
-
Amino Acid Metabolism: In some organisms, the conversion of certain amino acids can be a factor. For instance, the conversion of arginine to proline has been observed in SILAC experiments, a related technique, which could potentially impact labeling if 15N-labeled amino acids are the primary nitrogen source.[6][7][8]
-
Physiological Effects of 15N: In some organisms, such as E. coli, the heavy isotope can cause slight alterations in growth rates and metabolism, which might affect label incorporation.[9]
Troubleshooting Steps:
-
Extend Labeling Duration: Increase the duration of labeling, especially for cells or tissues with known slow protein turnover.
-
Verify Purity of Labeling Reagents: Ensure that the 15N source is of high purity and that all other media components are nitrogen-free or contain 15N-labeled nitrogen.
-
Optimize Growth Conditions: Maintain optimal and consistent growth conditions to ensure steady and efficient protein synthesis and label incorporation.
-
Assess Cell Viability: Monitor cell health and viability throughout the labeling process, as stressed cells may exhibit altered metabolism.
Question: My protein identification and quantification results are poor for the 15N-labeled sample. What could be the cause?
Answer:
Poor identification and quantification of 15N-labeled proteins, particularly when compared to their 14N counterparts, is often linked to incomplete labeling.[1][2][3][10]
-
Broad Isotope Clusters: Incomplete labeling leads to broader and more complex isotopic envelopes for heavy peptides. This can make it difficult for mass spectrometry software to correctly identify the monoisotopic peak, leading to reduced identification of 15N-labeled peptides.[11][12]
-
Inaccurate Ratio Calculation: If the software does not account for the level of 15N enrichment, the calculated ratios of heavy to light peptides will be inaccurate, leading to errors in protein quantification.[1][2][3] This is particularly problematic for larger peptides which contain more nitrogen atoms.[2]
-
Co-eluting Peptides: In complex samples, co-eluting peptides can interfere with the quantification of the peptides of interest, and this issue can be exacerbated by the broader isotope patterns of incompletely labeled peptides.[11]
Troubleshooting and Data Analysis Solutions:
-
Use High-Resolution Mass Spectrometry: Acquiring data with high resolution for both MS1 precursor scans and MS2 fragment scans is crucial for resolving complex isotopic patterns and improving identification and quantification accuracy.[11]
-
Implement Correction Algorithms: Several computational methods and software packages are available to correct for incomplete 15N enrichment.[1][2][3][10] These tools can adjust the theoretical isotope distribution based on the measured enrichment level, leading to more accurate peptide identification and quantification.
-
Utilize Specialized Software: Software such as Protein Prospector has workflows specifically designed for analyzing 15N labeling data, which can account for labeling efficiency and improve the reliability of quantification.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: What is the principle of 15N metabolic labeling?
A1: 15N metabolic labeling is a technique used in quantitative proteomics where a stable, heavy isotope of nitrogen (15N) is incorporated into all proteins of a cell or organism.[14] This is achieved by growing the cells or organism in a medium where the sole nitrogen source is enriched with 15N. The "heavy" proteome can then be used as an internal standard to compare against a "light" proteome (containing the natural abundance 14N isotope) from a different experimental condition.[15] By mixing the heavy and light samples, proteins from both conditions can be analyzed simultaneously by mass spectrometry, and the relative abundance of each protein is determined by comparing the signal intensities of the heavy and light peptide pairs.[4]
Q2: What are the advantages of 15N metabolic labeling over other quantitative proteomics techniques?
A2: The primary advantage of 15N metabolic labeling, like other metabolic labeling methods, is that the label is introduced in vivo.[14] This allows for the combination of samples at a very early stage in the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[14] Unlike SILAC, which is primarily used for cell culture, 15N labeling can be applied to a wider range of organisms, including bacteria, yeast, plants, and even whole animals like C. elegans, Drosophila, and rats.[14]
Q3: Can 15N labeling affect the physiology of the organism?
A3: While 15N is a stable, non-radioactive isotope, some studies have shown that it can have minor physiological effects. For example, in E. coli, growth in a 15N-enriched medium has been observed to cause slight changes in growth rate and metabolite levels.[9] However, for most organisms, these effects are considered negligible and do not significantly impact the experimental outcomes.
Q4: How do I determine the 15N labeling efficiency?
A4: The labeling efficiency can be determined by analyzing the isotopic distribution of several identified peptides from the 15N-labeled sample. The relative abundance of the M-1 peak (the peak immediately to the left of the monoisotopic peak of the heavy peptide) compared to the monoisotopic peak (M) is inversely correlated with the labeling efficiency.[11][12] Specialized software can be used to calculate the precise enrichment level based on the observed isotopic patterns.[11][12]
Q5: What are the key considerations for a successful 15N labeling experiment?
A5:
-
Choice of Organism: The labeling strategy will vary depending on the organism's growth rate and protein turnover.[4][5]
-
Purity of 15N Source: Use a high-purity 15N source to ensure maximal incorporation.
-
Complete Replacement of 14N: Ensure that all nitrogen sources in the medium are 15N-labeled.
-
Sufficient Labeling Time: Allow enough time for complete or near-complete labeling.
-
Appropriate Data Analysis: Use software and algorithms that can account for the complexities of 15N labeling data, including incomplete labeling.[11][12][13]
Quantitative Data Summary
The following tables summarize typical 15N enrichment levels achieved in various organisms and the impact of labeling efficiency on protein identification.
Table 1: Achievable 15N Enrichment in Different Model Organisms
| Model Organism | Tissue/Cell Type | Labeling Protocol | Achieved 15N Enrichment (%) | Reference(s) |
| Rat | All tissues | Labeling for two generations | >94 | [4] |
| Drosophila melanogaster | Whole organism | Feeding with 15N-labeled yeast | ~98.2 | [10] |
| Caenorhabditis elegans | Whole organism | Feeding with 15N-labeled bacteria | ~96.7 | [10] |
| Arabidopsis thaliana | Seedlings | 14 days on 15N-labeled plates/liquid culture | 93-99 | [11][12] |
Table 2: Impact of 15N Labeling Efficiency on Protein Identification
| Sample | 15N Labeling Efficiency (%) | Number of Identified Proteins | Reference(s) |
| Arabidopsis thaliana (Forward Label) | ~94 | 3,124 | [13] |
| Arabidopsis thaliana (Reverse Label 1) | ~97 | 3,345 | [13] |
| Arabidopsis thaliana (Reverse Label 2) | ~97 | 3,412 | [13] |
Note: The number of identified proteins can be influenced by multiple factors beyond labeling efficiency, including sample complexity and mass spectrometry instrumentation.
Experimental Protocols
Below is a generalized methodology for 15N metabolic labeling in mammalian cells. For specific protocols for other organisms, please refer to the cited literature.[4][6][14][16]
General Protocol for 15N Labeling of Mammalian Cells in Culture
-
Adaptation to Light Medium: Culture cells in a "light" medium that is identical to the "heavy" labeling medium but contains the natural abundance of nitrogen isotopes. This step allows the cells to adapt to the specific medium formulation.
-
Initiation of Labeling: To begin labeling, switch the cells to a "heavy" medium where the standard nitrogen sources (e.g., amino acids) have been replaced with their 15N-labeled counterparts.
-
Cell Proliferation and Label Incorporation: Culture the cells in the heavy medium for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the 15N label into the proteome.
-
Harvesting: Once labeling is complete, harvest the "heavy" labeled cells.
-
Sample Mixing: Combine the "heavy" labeled cell lysate with a "light" labeled cell lysate from the experimental control group at a 1:1 protein ratio.
-
Protein Extraction and Digestion: Extract the total protein from the mixed lysate and digest the proteins into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Use appropriate software to identify and quantify the light and heavy peptide pairs, correcting for labeling efficiency to determine the relative protein abundance.[11][12]
Visualizations
The following diagrams illustrate the experimental workflow for 15N metabolic labeling and a troubleshooting decision tree for common issues.
Caption: Experimental workflow for quantitative proteomics using 15N metabolic labeling.
Caption: Troubleshooting decision tree for common 15N metabolic labeling challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Isotopic Scrambling in L-Tyrosine (¹⁵N) Experiments
Welcome to the technical support center for L-Tyrosine (¹⁵N) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues related to isotopic scrambling and ensuring high-quality, accurate data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with ¹⁵N-L-Tyrosine?
A1: Isotopic scrambling is the metabolic transfer of a stable isotope from its original labeled molecule to other, unlabeled molecules. In ¹⁵N-L-Tyrosine experiments, the primary concern is the transfer of the ¹⁵N-labeled amino group to other amino acids, most notably glutamate, via transamination reactions.[1][2] This occurs because L-tyrosine's degradation pathway begins with a transamination reaction dependent on α-ketoglutarate, catalyzed by the enzyme tyrosine transaminase.[3][4] This redistribution of the ¹⁵N label can lead to its incorporation into numerous other amino acids and metabolites, complicating data analysis and potentially leading to the incorrect interpretation of metabolic fluxes and protein synthesis rates.[1][2]
Q2: What are the main cellular mechanisms that cause ¹⁵N scrambling from L-Tyrosine?
A2: The primary cause is the activity of transaminase enzymes.[2][5] Specifically, aromatic amino acid transaminases readily transfer the ¹⁵N-amino group from L-Tyrosine to α-ketoglutarate, forming ¹⁵N-glutamate.[2][3] Since glutamate is a central hub in amino acid metabolism, this ¹⁵N label can then be further distributed to other amino acids like alanine, aspartate, and glutamine.[2] Additionally, if metabolic activity is not halted completely during sample collection, these enzymatic reactions can continue, further exacerbating the scrambling effect.[6]
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Detecting isotopic scrambling requires careful analysis of mass spectrometry (MS) data. The most direct method is to monitor the mass isotopologue distributions (MIDs) of other amino acids in your sample, particularly those closely linked to tyrosine metabolism. Look for ¹⁵N enrichment (e.g., an M+1 peak) in amino acids that were not supposed to be labeled, such as glutamate, alanine, and aspartate.[1] High-resolution mass spectrometry is particularly useful for resolving these isotopic patterns and quantifying the degree of enrichment in non-target amino acids.[1]
Q4: Are certain amino acids more prone to ¹⁵N scrambling than others?
A4: Yes. Amino acids are not equally susceptible to scrambling. Research in mammalian cells has shown that the α-[¹⁵N]-atoms from amino acids like Cysteine, Phenylalanine, Histidine, Lysine, Methionine, Asparagine, Arginine, Threonine, Tryptophan, and Tyrosine itself experience minimal metabolic scrambling.[7] However, amino acids such as Alanine, Aspartate, Glutamate, Isoleucine, Leucine, and Valine are known to experience significant scrambling.[7] Glycine and Serine are also known to interconvert.[7] This difference is largely due to their roles in central metabolic pathways and the reversibility of the enzymatic reactions they participate in.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your ¹⁵N-L-Tyrosine labeling experiments.
| Symptom / Problem | Potential Cause(s) | Recommended Solution(s) |
| High ¹⁵N enrichment detected in Glutamate and Alanine. | Transaminase Activity: The ¹⁵N from Tyrosine has been transferred to α-ketoglutarate to form ¹⁵N-Glutamate, which is then used to synthesize other amino acids.[2][3] | 1. Optimize Quenching: Ensure metabolic activity is halted instantly during sample harvesting. Flash-freezing the entire culture dish in liquid nitrogen is the most effective method.[6] 2. Use Inhibitors (with caution): Consider using transaminase inhibitors if compatible with your experimental goals. This requires careful validation to avoid off-target effects. |
| Low overall incorporation of ¹⁵N-L-Tyrosine into target proteins. | 1. Insufficient Labeling Time: Cells may not have undergone enough doublings for full incorporation. 2. Presence of Unlabeled Tyrosine: Standard fetal bovine serum (FBS) in media is a major source of "light" amino acids. 3. High Tyrosine Synthesis: Some cell lines may synthesize tyrosine from phenylalanine if available.[4][8] | 1. Extend Culture Time: Ensure cells are cultured for at least 5-6 doublings in the heavy medium.[6] 2. Use Dialyzed Serum: Always use dialyzed fetal bovine serum (dFBS) to remove unlabeled free amino acids. 3. Optimize Media: Use a medium specifically lacking tyrosine and phenylalanine to control the input sources. |
| High variability in labeling efficiency between replicates. | 1. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or metabolic state can affect amino acid uptake and metabolism. 2. Inconsistent Sample Handling: Variations in the time taken to harvest and quench cells can lead to different levels of scrambling.[6] | 1. Standardize Cell Culture: Keep cell passage number low and ensure cells are in a consistent metabolic state (e.g., log phase growth) at the start of the experiment. 2. Standardize Harvesting Protocol: Work quickly and consistently. Use a timed protocol for washing and quenching steps to ensure all samples are treated identically. |
| Mass spectra are noisy or show poor signal intensity. | 1. Sample Concentration: The sample may be too dilute or too concentrated, causing ion suppression.[9] 2. Instrument Calibration: The mass spectrometer may require tuning and calibration.[9] 3. Sample Contamination: Contaminants can interfere with ionization. | 1. Optimize Concentration: Perform a dilution series to find the optimal sample concentration for your instrument.[9] 2. Calibrate and Tune: Regularly perform mass calibration with appropriate standards to ensure mass accuracy and sensitivity.[9] 3. Improve Sample Prep: Ensure clean sample preparation and check for contaminants from solvents or tubes. |
Experimental Protocols
Protocol 1: ¹⁵N-L-Tyrosine Labeling in Adherent Mammalian Cells (SILAC)
This protocol outlines a standard procedure for metabolic labeling to minimize scrambling and ensure high incorporation efficiency.
1. Media Preparation:
- Start with a base medium deficient in L-Tyrosine and L-Arginine/L-Lysine (depending on the SILAC experiment design). Common choices include DMEM or RPMI-1640.
- Prepare two types of media:
- "Light" Medium: Supplement the base medium with standard, unlabeled L-Tyrosine, L-Arginine, and L-Lysine to normal physiological concentrations.
- "Heavy" Medium: Supplement the base medium with ¹⁵N-L-Tyrosine and, if applicable, heavy isotopes of Arginine (e.g., ¹³C₆-¹⁵N₄) and Lysine (e.g., ¹³C₆-¹⁵N₂) at the same concentrations as the light medium.
- Add 10-15% dialyzed fetal bovine serum (dFBS) to both media types. Standard serum contains unlabeled amino acids and will prevent full incorporation of the heavy label.
- Add other necessary supplements like penicillin-streptomycin and glutamine.
2. Cell Culture and Labeling:
- Split the cell line into two populations. Culture one in the "light" medium and the other in the "heavy" medium.
- Allow the cells to grow for a minimum of five to six cell doublings. This is critical to ensure that the cellular proteome is fully (>98%) labeled with the respective isotopic amino acids.
- Periodically check labeling efficiency by analyzing a small sample of protein lysate via mass spectrometry.
3. Sample Harvesting and Quenching (Critical Step):
- Place the cell culture dish on ice.
- Quickly aspirate the culture medium.
- Wash the cell monolayer once with an ice-cold phosphate-buffered saline (PBS) solution. Perform this step in under 10 seconds to minimize metabolic changes.[6]
- Immediately after removing the PBS, place the dish on a level surface and add liquid nitrogen directly to flash-freeze the cells.[6] This instantly halts all enzymatic activity, preventing post-harvest scrambling.
4. Protein Extraction and Preparation:
- Add a pre-chilled (-20°C) lysis buffer directly to the frozen cell monolayer.
- Scrape the cells and collect the lysate.
- Quantify protein concentration in both the "light" and "heavy" lysates using a standard assay (e.g., Bradford or BCA).
- Mix equal amounts of protein from the "light" and "heavy" samples.
- Proceed with your standard downstream proteomics workflow (e.g., protein digestion, peptide fractionation, LC-MS/MS analysis).
Visualizations
Metabolic Pathway of ¹⁵N Scrambling
The diagram below illustrates the primary metabolic reaction responsible for the scrambling of the ¹⁵N label from L-Tyrosine. The enzyme Tyrosine Transaminase transfers the ¹⁵N-amino group to α-ketoglutarate, creating ¹⁵N-glutamate, which then serves as a donor for other transamination reactions.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Living with MTHFR - Tyrosine [livingwithmthfr.org]
- 9. gmi-inc.com [gmi-inc.com]
Technical Support Center: 15N L-Tyrosine Labeling in Plant Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete labeling using 15N L-tyrosine in plant proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15N L-tyrosine labeling, and why is it used in plant proteomics?
A1: 15N L-tyrosine labeling is a metabolic labeling technique where plants are supplied with L-tyrosine containing the heavy nitrogen isotope (15N). This heavy isotope is incorporated into newly synthesized proteins. In quantitative proteomics, this allows for the differentiation and relative quantification of proteins between different samples (e.g., treated vs. untreated) when analyzed by mass spectrometry.
Q2: I'm observing low or incomplete labeling with 15N L-tyrosine. What are the common causes?
A2: Incomplete labeling is a frequent issue in plant metabolic labeling studies. Several factors can contribute to this problem:
-
Isotope Dilution: Plants can synthesize their own (unlabeled) L-tyrosine de novo. This newly synthesized tyrosine dilutes the pool of 15N L-tyrosine that is available for protein synthesis, leading to lower-than-expected incorporation of the heavy isotope.[1]
-
Metabolic Conversion: The supplied 15N L-tyrosine can be catabolized or converted into other metabolites, reducing its availability for protein synthesis.[2] The nitrogen from 15N L-tyrosine can also be redistributed to other amino acids through transamination reactions.
-
Inefficient Uptake and Transport: The efficiency of L-tyrosine uptake by the roots and its transport throughout the plant can vary depending on the plant species, age, and experimental conditions.
-
Slow Protein Turnover: If the proteins of interest have a slow turnover rate, a longer labeling period may be required to see significant incorporation of 15N.
-
Purity of the 15N L-tyrosine: The isotopic purity of the supplied 15N L-tyrosine should be high (ideally >98%) to achieve high enrichment in the proteome.
Q3: How can I assess the efficiency of my 15N L-tyrosine labeling experiment?
A3: Labeling efficiency is typically determined by analyzing the isotopic distribution of peptides from your 15N-labeled sample using mass spectrometry. By comparing the experimental isotopic pattern to the theoretical pattern at different enrichment levels, you can calculate the percentage of 15N incorporation.[3] Software tools like Protein Prospector can be used to automate this analysis.[3][4]
Q4: What is a typical labeling efficiency to expect in plants?
A4: For general 15N metabolic labeling in plants like Arabidopsis thaliana using inorganic 15N salts, labeling efficiencies typically range from 93% to 99% after a 14-day labeling period.[3][4] When using a specific labeled amino acid like 15N L-tyrosine, achieving such high efficiencies can be more challenging due to isotope dilution from de novo synthesis.
Troubleshooting Guides
Issue 1: Low 15N Incorporation in Target Proteins
Possible Causes & Solutions
| Cause | Recommended Action |
| Isotope Dilution from de novo Synthesis | Increase the concentration of 15N L-tyrosine in the growth medium to outcompete the endogenous synthesis. Consider using plant mutants with impaired de novo tyrosine biosynthesis if available. |
| Short Labeling Duration | Extend the labeling period. For seedlings, a labeling duration of 14 days or more is often recommended for high labeling efficiency.[3] |
| Inefficient Uptake | Ensure optimal plant health and growth conditions. Verify the pH of the growth medium is suitable for nutrient uptake. |
| Slow Protein Turnover | For proteins with low turnover, consider a pulse-chase experimental design to measure synthesis and degradation rates. |
| Suboptimal 15N L-Tyrosine Purity | Use a high-purity 15N L-tyrosine source (>98% isotopic enrichment). |
Issue 2: High Variability in Labeling Across Different Peptides/Proteins
Possible Causes & Solutions
| Cause | Recommended Action |
| Metabolic Channeling of Tyrosine | L-tyrosine is a precursor for numerous specialized metabolites.[2] The extent of its use in these pathways can vary between tissues and developmental stages, affecting its availability for protein synthesis. Analyze different tissues separately if possible. |
| Presence of Large Unlabeled Protein Pools | Seed storage proteins or other long-lived proteins present before the labeling experiment will remain unlabeled.[3] Focus the analysis on newly synthesized proteins by choosing appropriate developmental stages or experimental time points. |
| Data Analysis Artifacts | Incomplete labeling can make it difficult to correctly identify the monoisotopic peak of the heavy labeled peptides.[4] Use software that can account for and correct for the measured labeling efficiency.[3] |
Experimental Protocols
General Protocol for 15N Labeling of Arabidopsis thaliana Seedlings
This protocol is adapted from general 15N labeling procedures and should be optimized for 15N L-tyrosine.
-
Prepare Growth Medium: Prepare a sterile liquid or solid Hoagland medium. Crucially, replace the standard nitrogen source (e.g., KNO₃) with a nitrogen-free version.
-
Add 15N L-Tyrosine: Supplement the nitrogen-free medium with 15N L-tyrosine at a desired final concentration. The optimal concentration will need to be determined empirically but starting with a concentration higher than the typical endogenous L-tyrosine levels is recommended.
-
Germination and Growth: Germinate Arabidopsis seeds on the 15N L-tyrosine-containing medium under controlled growth chamber conditions (e.g., 21-22°C, constant light).
-
Labeling Period: Allow the seedlings to grow for at least 14 days to achieve significant incorporation of the 15N label.[3]
-
Harvesting: Harvest the plant tissue, rinse thoroughly with distilled water to remove any external medium, and immediately freeze in liquid nitrogen.
-
Protein Extraction and Analysis: Proceed with standard protein extraction, digestion, and mass spectrometry analysis protocols.
Visualizations
Caption: Workflow for 15N L-tyrosine labeling in plant proteomics.
References
Technical Support Center: Troubleshooting Low Incorporation of L-Tyrosine (15N) In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address issues related to low in vivo incorporation of L-Tyrosine (¹⁵N).
Frequently Asked Questions (FAQs)
Q1: What is L-Tyrosine (¹⁵N) and why is it used in in vivo studies? A1: L-Tyrosine (¹⁵N) is a stable, non-radioactive, isotopically labeled version of the amino acid tyrosine, where the standard ¹⁴N nitrogen atom is replaced by the heavier ¹⁵N isotope. It is used as a tracer in metabolic studies to measure the rate of protein synthesis in living organisms (in vivo).[1][] By administering the labeled tyrosine and measuring its incorporation into newly synthesized proteins over time using mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of specific proteins or entire proteomes.[3][4]
Q2: What are the primary reasons for observing low incorporation of L-Tyrosine (¹⁵N)? A2: Low incorporation can stem from three main areas:
-
Experimental Design and Tracer Delivery: Issues with the tracer's dose, administration route, or duration of the labeling period can lead to insufficient availability of the labeled precursor.[5]
-
Biological and Metabolic Factors: The physiological state of the animal (e.g., fed vs. fasted), competition from endogenous (unlabeled) tyrosine, and the specific metabolic characteristics of the tissue being studied can significantly dilute the tracer.[6][7] L-Tyrosine is not only used for protein synthesis but also as a precursor for neurotransmitters and hormones, which can divert it from incorporation pathways.[1][]
-
Analytical and Sample Handling Issues: Problems during sample collection, protein extraction, and mass spectrometry analysis, such as sample contamination or incorrect data processing, can lead to the appearance of low incorporation.[8][9][10]
Q3: How does the administration route (e.g., intravenous infusion vs. intraperitoneal injection) affect tracer incorporation? A3: The administration route significantly impacts the pharmacokinetics of the tracer.[11]
-
Intravenous (IV) Infusion: This method, often involving a bolus followed by a continuous infusion, allows for achieving and maintaining a stable concentration of the labeled tyrosine in the plasma (the "precursor pool").[4][5] This steady-state condition simplifies the calculation of protein synthesis rates.
-
Intraperitoneal (IP) Injection: An IP injection results in a rapid increase in plasma tracer concentration followed by a decline as it is metabolized and cleared.[12][13] While simpler to perform, it creates a dynamic precursor enrichment that can be more complex to model accurately.
Q4: How does the body's own production of tyrosine affect the experiment? A4: Mammals can synthesize tyrosine from the essential amino acid phenylalanine, which is obtained from the diet.[1][14] This endogenous production of unlabeled tyrosine dilutes the administered ¹⁵N-labeled tracer pool. The extent of this dilution can vary based on diet and the metabolic state of the liver, where this conversion primarily occurs. Therefore, the true precursor enrichment for protein synthesis is a mix of the administered tracer and unlabeled tyrosine from dietary intake and endogenous synthesis.
Q5: Can the metabolic or disease state of the animal model influence ¹⁵N-Tyrosine incorporation? A5: Absolutely. The metabolic state is a critical factor. For example, conditions that alter protein turnover, such as fasting, stress, or specific diseases (e.g., cancer, thyroid disorders), will directly impact the rate of tyrosine incorporation.[14][15] Tissues with high metabolic activity or rapid cell division may show different incorporation rates.[13][16] It is crucial to maintain consistent conditions for all subjects within an experimental group to ensure data is comparable.
Troubleshooting Guide for Low ¹⁵N-Tyrosine Incorporation
Use the following diagram and table to diagnose and resolve common issues encountered during in vivo labeling experiments.
Caption: A step-by-step workflow for troubleshooting low ¹⁵N-Tyrosine incorporation.
Summary of Potential Issues and Solutions
| Category | Potential Cause | Recommended Solution |
| Experimental Design | Insufficient Tracer Dose or Duration | The amount of ¹⁵N-Tyrosine administered may be too low or the labeling period too short to achieve detectable enrichment. Increase the tracer dose or extend the infusion/labeling time.[5] |
| Suboptimal Administration Route | Bolus injections (e.g., intraperitoneal) can lead to rapid clearance and a fluctuating precursor pool. Use continuous intravenous (IV) infusion to maintain a steady-state enrichment of the tracer in plasma.[4] | |
| Poor Tracer Solubility | L-Tyrosine has limited solubility in aqueous solutions.[12] Ensure the tracer is fully dissolved before administration. Using a peptide form like L-alanyl-L-tyrosine, which has higher solubility, can be an alternative.[12] | |
| Biological Factors | Dilution by Unlabeled Tyrosine | The tracer is diluted by dietary tyrosine and endogenous tyrosine synthesized from phenylalanine. Standardize the diet and the fasting period before tracer administration to ensure consistency across all animals. |
| Competing Metabolic Pathways | Tyrosine is a precursor for catecholamines (dopamine, norepinephrine) and thyroid hormones.[1][6] In tissues with high activity in these pathways (e.g., brain, thyroid), a significant portion of the tracer may be diverted from protein synthesis. Account for tissue-specific metabolism in your analysis. | |
| Altered Physiological State | The animal's health, stress level, or disease state can alter whole-body protein turnover rates. Ensure animals are healthy and properly acclimated. Document any health issues that could affect metabolism.[15] | |
| Analytical Issues | Contamination During Sample Prep | Contamination with external proteins (e.g., keratin from skin and dust) can dilute the labeled protein signal.[9] Use clean lab practices, wear gloves, and use filtered pipette tips. |
| Inefficient Protein Hydrolysis | Incomplete acid hydrolysis of protein samples into constituent amino acids will result in lower yields of tyrosine for analysis. Optimize hydrolysis time and conditions (e.g., 6N HCl at 110°C for 24 hours). | |
| Mass Spectrometry Errors | Incorrect mass spectrometric data acquisition or analysis can lead to inaccurate enrichment values.[17] Ensure proper calibration, check for ion suppression, and verify that the software correctly identifies and integrates isotopic peaks for both labeled and unlabeled tyrosine.[8][18] | |
| Incorrect Precursor Enrichment Value | The calculation of the fractional synthesis rate (FSR) is highly dependent on the value used for the precursor enrichment. Directly measure the ¹⁵N-Tyrosine enrichment in the plasma (or tissue-free pool) rather than assuming it equals the enrichment of the infusate.[4] |
Quantitative Data
The fractional synthesis rate (FSR) of protein can vary significantly between different tissues due to their unique metabolic roles. The table below provides illustrative FSR values that might be expected in different rat tissues over a 24-hour period. Actual values will depend on the specific experimental conditions.
| Tissue | Illustrative FSR (% per day) | Metabolic Characteristics |
| Liver | 15 - 25% | High metabolic rate, synthesizes plasma proteins, rapid turnover.[19] |
| Skeletal Muscle | 1.5 - 4% | Large protein mass but relatively slow turnover at rest.[4] |
| Heart | 4 - 8% | Constant contractile activity requires steady protein turnover. |
| Kidney | 10 - 20% | High metabolic activity related to filtration and transport. |
| Small Intestine | 20 - 40% | Very rapid cell turnover and synthesis of digestive enzymes. |
| Brain | 3 - 6% | Generally stable proteome, but specific regions and proteins can have higher turnover.[11] |
Experimental Protocols
Protocol 1: Intravenous Infusion of L-Tyrosine (¹⁵N)
This protocol describes a primed, continuous intravenous infusion method to achieve and maintain a steady-state level of labeled tyrosine in the plasma.
Materials:
-
L-Tyrosine (¹⁵N, 99 atom %)
-
Sterile 0.9% saline
-
Animal model (e.g., rat with an implanted catheter in the jugular vein)
-
Syringe pump
-
Sterile syringes and tubing
Procedure:
-
Prepare Infusate: Dissolve L-Tyrosine (¹⁵N) in sterile 0.9% saline to the desired concentration. Gentle heating or adjusting pH may be necessary to aid dissolution. Ensure the final solution is sterile-filtered.
-
Prepare Priming Bolus: The priming dose is designed to rapidly fill the body's free tyrosine pool. It is typically a more concentrated solution of the tracer. The exact amount should be determined from literature or pilot studies.
-
Animal Preparation: Acclimate the catheterized animal to the experimental setup (e.g., a metabolic cage) to minimize stress.
-
Administer Prime: Connect the syringe with the priming dose to the catheter and administer the bolus over 1-2 minutes.[4]
-
Start Continuous Infusion: Immediately following the prime, switch to the continuous infusion syringe using a pre-programmed syringe pump. A typical infusion rate might be 5-10 µmol/kg/hour, but this must be optimized for the specific animal model and experimental goals.[19]
-
Maintain Infusion: Continue the infusion for the desired labeling period (e.g., 4-24 hours).
-
Collect Blood Samples: Collect periodic blood samples (e.g., at 0, 2, 4, and 6 hours) to confirm that a steady-state enrichment has been achieved in the plasma precursor pool.
Protocol 2: Tissue Processing for ¹⁵N Enrichment Analysis
Procedure:
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt all metabolic activity. Store at -80°C until processing.
-
Homogenization: Weigh the frozen tissue and homogenize it in ice-cold buffer (e.g., a buffer to precipitate protein, such as perchloric acid).
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the tissue-free amino acids (the "intracellular free precursor pool").
-
Protein Washing: Wash the protein pellet multiple times with the precipitation agent (e.g., perchloric acid) and then with ethanol to remove any contaminating free amino acids.
-
Protein Hydrolysis: Dry the final protein pellet. Add 6N hydrochloric acid (HCl) and heat at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into its constituent amino acids.
-
Amino Acid Purification: After hydrolysis, dry the sample to remove the HCl. The resulting amino acid mixture can be further purified using solid-phase extraction (e.g., C18 columns) or derivatized directly for analysis.
-
Mass Spectrometry Analysis: Analyze the enrichment of ¹⁵N in the protein-bound tyrosine pool and the plasma/tissue-free precursor pool using an appropriate mass spectrometer (e.g., GC-MS or LC-MS/MS).[5][20]
Protocol 3: Calculation of Fractional Synthesis Rate (FSR)
The FSR is calculated using the standard precursor-product equation:[4]
FSR (%/time) = [ (E_protein_t2 - E_protein_t1) / (E_precursor * (t2 - t1)) ] * 100
Where:
-
E_protein_t2 : Enrichment of ¹⁵N-Tyrosine in the protein-bound pool at the end time (t2).
-
E_protein_t1 : Enrichment of ¹⁵N-Tyrosine in the protein-bound pool at the beginning time (t1). This is often assumed to be the natural abundance baseline.
-
E_precursor : Enrichment of ¹⁵N-Tyrosine in the precursor pool (e.g., plasma or tissue-free pool) during the labeling period. For a continuous infusion, this should be the steady-state plateau value.
-
(t2 - t1) : The duration of the labeling period.
Visualizations
L-Tyrosine Metabolic Pathways
This diagram illustrates the major metabolic fates of L-Tyrosine in the body, providing context for pathways that compete with protein synthesis.
Caption: Major metabolic pathways of L-Tyrosine in vivo.
General Experimental Workflow
This diagram outlines the complete workflow for an in vivo stable isotope labeling experiment, from preparation to final data analysis.
Caption: A typical experimental workflow for measuring protein synthesis in vivo.
References
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of systemically administered tyrosine: a comparison of serum, brain tissue and in vivo microdialysate levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. Acute administration of l-tyrosine alters energetic metabolism of hippocampus and striatum of infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of plasma enrichments of 1-13C- and 15N-labelled phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15N Partial Metabolic Labeling LC/MS Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15N partial metabolic labeling in conjunction with Liquid Chromatography-Mass Spectrometry (LC/MS) for quantitative proteomics.
Troubleshooting Guide
This guide addresses common issues encountered during the data analysis workflow of 15N partial metabolic labeling experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| 15N-DA-001 | Low number of identified 15N-labeled peptides compared to 14N peptides. | Incomplete metabolic labeling is a primary cause, leading to broader and less defined isotopic envelopes for heavy peptides, which can hinder correct monoisotopic peak assignment by search algorithms.[1][2] Low signal intensity of labeled peptides can also contribute to this issue.[3] | - Optimize Labeling Time: Ensure sufficient labeling duration to achieve high incorporation (ideally >97%). For example, in Arabidopsis, 14 days of labeling is recommended.[2] - Use High-Resolution Mass Spectrometry: Acquire both MS1 and MS2 scans at high resolution to improve peak separation and assignment.[1] - Adjust Search Parameters: Use specific search parameters for the 15N-labeled data, accounting for the variable mass shift.[4] - Utilize Appropriate Software: Employ software capable of handling partial labeling data, such as Protein Prospector, which can account for labeling efficiency.[1][2][5] |
| 15N-DA-002 | Inaccurate quantification and high variability in protein ratios. | Co-eluting peptides or chemical noise in the MS1 scan can interfere with the accurate measurement of peptide intensities.[6] Incorrect monoisotopic peak assignment for the 15N-labeled peptide is another significant factor.[5] Normalization issues between samples can also introduce variability.[1] | - Improve Chromatographic Separation: Optimize the LC gradient to better separate co-eluting peptides. - Manual Verification: Manually inspect the spectra of peptides with questionable quantification to check for interfering peaks. - Use Isotope Cluster Pattern Matching: Some software, like Protein Prospector, uses cluster pattern matching to flag incorrect monoisotopic peak assignments.[5] - Systematic Normalization: Apply a systematic normalization to the data, often based on the median ratio of all quantified proteins, to correct for unequal sample mixing.[1] |
| 15N-DA-003 | Calculated 15N labeling efficiency is lower than expected. | The duration of labeling may be insufficient for the cell doubling time or protein turnover rate. The purity of the 15N-labeled media components can also affect the final enrichment.[2] Tissues with slow protein turnover will require longer labeling times to reach high enrichment. | - Extend Labeling Period: Increase the duration of cell culture or organism feeding with the 15N source. - Verify 15N Source Purity: Ensure the use of high-purity 15N-labeled amino acids or salts (e.g., >99% purity).[2] - Consider the Biological System: For organisms with slow turnover, such as some mammalian tissues, a longer labeling strategy, potentially spanning generations, may be necessary to achieve high enrichment.[3] |
| 15N-DA-004 | Difficulty in calculating the protein turnover rate. | Calculating protein turnover requires accurate measurement of the rate of 15N incorporation over time. This can be complicated by partial labeling, which results in complex isotopic patterns.[7][8] | - Time-Course Experiment: Design a time-course experiment with multiple time points of 15N labeling to accurately model the incorporation rate.[7][8] - Use Specialized Software: Employ software specifically designed for protein turnover analysis from partial labeling data, which can calculate the Relative Isotope Abundance (RIA).[7][8][9] The RIA is the ratio of the intensity sum of all heavy (15N) peaks to the intensity sum of all light (14N) and heavy peaks.[7][8][9] |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding 15N partial metabolic labeling LC/MS data analysis.
Q1: What is the first step in analyzing my 15N partial metabolic labeling LC/MS data?
The initial and most critical step is to determine the 15N labeling efficiency (or enrichment).[1][2] This is crucial because incomplete labeling affects the mass and isotopic distribution of your labeled peptides, and this information is required for accurate quantification.[1]
Q2: How do I calculate the 15N labeling efficiency?
You can determine the labeling efficiency by comparing the experimental isotopic pattern of several identified 15N-labeled peptides with theoretical isotopic profiles at different enrichment levels.[2][6] This can be done using software tools like Protein Prospector's "MS-Isotope" module.[10] The ratio of the M-1 to the M peak is particularly sensitive to changes in labeling efficiency and can be used for this calculation.[10]
Q3: What software can I use to analyze my 15N partial metabolic labeling data?
Several software packages are available. Protein Prospector is a free, web-based tool that is frequently mentioned for this purpose.[1][2][5] It allows for the separate identification of 14N and 15N peptides and subsequent quantification, taking into account the determined labeling efficiency.[1][5] Other specialized software may be available for specific applications like protein turnover analysis.[7][8]
Q4: Why is it important to perform separate database searches for 14N and 15N data?
Separate searches are necessary because the mass of 15N-labeled peptides is different from their 14N counterparts. A standard search for 14N peptides will not identify the 15N-labeled ones. You need to define specific modifications or mass shifts for the 15N search.
Q5: What is Relative Isotope Abundance (RIA) and how is it used?
Relative Isotope Abundance (RIA) is a method used to quantify turnover in partial metabolic labeling experiments. It is calculated as the ratio of the sum of intensities of all heavy (15N) isotopic peaks to the sum of intensities of all light (14N) and heavy peaks.[7][8][9] This approach allows for the calculation of protein turnover rates from complex LC/MS data.[7][8]
Experimental Protocol: 15N Partial Metabolic Labeling of Mammalian Cells for LC/MS Analysis
This protocol provides a general workflow for 15N partial metabolic labeling in cultured mammalian cells.
-
Cell Culture and Labeling:
-
Culture mammalian cells in standard growth medium to the desired confluency.
-
To initiate labeling, replace the standard medium with a labeling medium containing a 15N-labeled nitrogen source, such as 15N-labeled amino acids (e.g., arginine and lysine for SILAC-type experiments) or a complete 15N-labeled cell culture medium.
-
Incubate the cells in the labeling medium for a predetermined period. For partial labeling aimed at measuring protein turnover, a time-course experiment with multiple labeling durations is recommended.
-
-
Cell Lysis and Protein Extraction:
-
After the desired labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
For relative quantification, mix the "heavy" (15N-labeled) and "light" (14N-labeled) protein samples in a 1:1 ratio.
-
Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.
-
-
Peptide Desalting and LC/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Analyze the desalted peptides by LC/MS. The liquid chromatography step separates the peptides before they enter the mass spectrometer. The mass spectrometer will acquire MS1 survey scans to detect the peptide precursor ions and MS2 fragmentation scans for peptide identification.
-
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from a 15N partial metabolic labeling experiment focused on protein turnover. The Relative Isotope Abundance (RIA) is calculated at different time points of 15N incorporation.
| Protein ID | Gene Name | Time Point 1 (e.g., 12h) RIA | Time Point 2 (e.g., 24h) RIA | Time Point 3 (e.g., 48h) RIA | Calculated Turnover Rate (k) |
| P12345 | GENE1 | 0.15 | 0.28 | 0.45 | 0.015 h⁻¹ |
| Q67890 | GENE2 | 0.35 | 0.60 | 0.85 | 0.030 h⁻¹ |
| R54321 | GENE3 | 0.05 | 0.11 | 0.20 | 0.005 h⁻¹ |
Visualizations
The following diagrams illustrate key workflows in 15N partial metabolic labeling data analysis.
Caption: General workflow for 15N partial metabolic labeling LC/MS data analysis.
Caption: A logical flow for troubleshooting common data analysis issues.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Technical Support Center: Avoiding Analytical Variability in ¹⁵N Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of analytical variability in ¹⁵N metabolic labeling experiments. Accurate and reproducible quantification is critical for reliable outcomes, and this guide aims to provide actionable solutions to common issues encountered throughout the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical variability in ¹⁵N labeling experiments?
Analytical variability in ¹⁵N labeling experiments can be introduced at multiple stages of the workflow.[1] Metabolic labeling is unique in that it accounts for variability introduced during sample processing steps like protein extraction and digestion, but it is not immune to other sources of error.[1] Key sources include:
-
Incomplete Label Incorporation: Failure to achieve near-complete (>98%) ¹⁵N enrichment is a major source of error.[2] This can lead to complex and broad isotope clusters in mass spectra, making it difficult to correctly identify the monoisotopic peak and leading to reduced identification of heavy-labeled peptides.[3][4]
-
Sample Preparation: This is often the largest contributor to variability.[1] Inconsistent protein extraction, incomplete protein denaturation, inefficient or variable enzymatic digestion, and the introduction of contaminants like keratins or polymers can all significantly impact results.[5][6][7][8]
-
Mass Spectrometry Analysis: Instrumental fluctuations, such as drifts in calibration, decay in LC column performance, and electrospray instability, can introduce variability.[1] Incorrect assignment of monoisotopic peaks for heavy peptides is also a common issue.[3]
-
Data Analysis: The complexity of ¹⁵N labeling data, where the mass shift is variable depending on the number of nitrogen atoms, requires specialized software.[9] Using algorithms not designed for this type of data can lead to errors in quantification.[10] Additionally, failing to correct for the actual incorporation efficiency will skew protein ratios.[3]
Q2: My ¹⁵N incorporation efficiency is low or variable. How can I troubleshoot this?
Achieving high and consistent labeling efficiency is crucial for accurate quantification.[11] If you are experiencing issues, consider the following:
-
Culture Conditions: Ensure the ¹⁵N-labeled nitrogen source is the sole nitrogen source available. Trace amounts of unlabeled contaminants can significantly dilute the label. For cell culture, at least five to six cell doublings are recommended to ensure maximum incorporation.[12]
-
Organism-Specific Considerations: The time required for full labeling can vary significantly between organisms. For example, labeling Arabidopsis plants can take 14 days or more to reach efficiencies between 93-99%.[3]
-
Amino Acid Scrambling: In some expression systems, metabolic scrambling can occur, where the ¹⁵N label from a provided amino acid is transferred to other amino acids.[13][14] This can complicate analysis and may require adjusting media composition, such as providing an excess of unlabeled amino acids to suppress biosynthetic pathways.[13]
-
Verification of Incorporation Rate: Always empirically measure the incorporation efficiency for each experiment. Do not assume 100% labeling. This can be done by analyzing a small aliquot of a labeled sample and comparing the observed isotopic distribution of several high-abundance peptides to theoretical distributions at different enrichment levels.[11][15]
Troubleshooting Guides
Guide 1: High Variability in Quantification Between Replicates
High coefficients of variation (CVs) between technical replicates suggest a problem with the analytical pipeline. Use the following flowchart to diagnose the potential source of the issue.
Caption: A flowchart for diagnosing high quantitative variability.
Guide 2: Poor Identification of ¹⁵N-Labeled Peptides
A common issue in ¹⁵N experiments is the lower number of identified "heavy" peptides compared to their "light" counterparts. This can bias quantification.
Problem: The search engine fails to identify the MS/MS spectra from ¹⁵N-labeled peptides.
Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Labeling | Suboptimal ¹⁵N enrichment (<98%) creates complex, broad isotopic envelopes. This can cause the instrument to select an incorrect precursor m/z for fragmentation or make it harder for the search algorithm to match the peptide.[2][4] | Optimize Labeling Protocol: Strive for the highest possible enrichment.[12] Data Analysis: Use software that can account for incomplete labeling by correcting peptide ratios based on the measured incorporation efficiency.[2][3] |
| Incorrect Precursor Mass Assignment | The software may incorrectly pick the monoisotopic peak of the broad ¹⁵N isotopic cluster, leading to an incorrect precursor mass being sent to the search engine and a failed peptide identification.[3] | Use Specialized Software: Employ analysis platforms like Protein Prospector, which have features to flag incorrect monoisotopic peak assignments by comparing observed and theoretical isotope patterns.[3] |
| Variable Mass Shift | Unlike SILAC, the mass difference between light and heavy pairs in ¹⁵N labeling depends on the number of nitrogen atoms in the peptide. Search algorithms must be able to handle these variable mass differences.[9] | Configure Search Parameters: Ensure your search software is configured for ¹⁵N labeling, allowing it to calculate the peptide-specific mass shift based on its sequence.[10] |
Experimental Protocols
Protocol 1: Assessing ¹⁵N Incorporation Efficiency
This protocol provides a method to empirically determine the percentage of ¹⁵N incorporation, which is essential for correcting quantification data.[3][15]
Objective: To calculate the ¹⁵N labeling efficiency by comparing the experimental isotopic distribution of peptides to theoretical distributions.
Methodology:
-
Sample Preparation:
-
Take a small aliquot (10-20 µg) of protein from your fully ¹⁵N-labeled sample.
-
Perform a standard in-solution tryptic digest.[12]
-
Briefly, reduce proteins with 10 mM DTT, alkylate with 55 mM iodoacetamide, and digest overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.[12]
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire the data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Identify peptides using a standard database search engine. Select a few dozen high-confidence, high-intensity peptides for analysis.
-
For each selected peptide, extract the experimental isotopic profile (the m/z and intensity of each peak in the isotope cluster) from the MS1 scan.
-
Use a tool (such as the MS-Isotope module in Protein Prospector or a custom script) to generate theoretical isotopic profiles for that peptide sequence at varying levels of ¹⁵N enrichment (e.g., from 95% to 99.9% in 0.1% increments).[3]
-
Compare the experimental profile to the series of theoretical profiles. The labeling efficiency is determined to be that of the theoretical profile that provides the best match, often calculated using a Pearson correlation coefficient.[15]
-
Average the efficiency values from all analyzed peptides to determine the overall incorporation rate for the experiment.
-
Protocol 2: Standardized Protein Digestion Workflow
Reproducibility in protein digestion is critical for minimizing quantitative variability.[7][16] This protocol outlines a robust in-solution digestion procedure.
Objective: To achieve consistent and efficient protein digestion across all samples.
Methodology:
-
Protein Quantification: Accurately determine the protein concentration for both the "light" (¹⁴N) and "heavy" (¹⁵N) samples using a reliable method like the BCA assay.
-
Sample Pooling: Combine the light and heavy samples in a precise 1:1 protein amount ratio. This step is critical as it controls for variability in all subsequent steps.[17]
-
Denaturation, Reduction, and Alkylation:
-
Bring the combined protein sample to a final volume in a buffer containing a denaturant (e.g., 8 M Urea).
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration to below 2 M.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 solid-phase extraction (e.g., StageTips or Sep-Pak cartridges) to remove salts and detergents that can interfere with LC-MS analysis.[18]
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of a typical ¹⁵N metabolic labeling experiment and highlights points where quality control is essential to minimize analytical variability.
Caption: Key stages and quality control checkpoints in a ¹⁵N experiment.
References
- 1. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. insights.allumiqs.com [insights.allumiqs.com]
- 7. Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 18. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
dealing with overlapping isotope clusters in 15N labeling
Welcome to the technical support center for researchers utilizing 15N stable isotope labeling in mass spectrometry-based proteomics and metabolomics. This resource provides troubleshooting guidance and answers to frequently asked questions regarding a common challenge in these experiments: overlapping isotope clusters.
Frequently Asked Questions (FAQs)
Q1: What are overlapping isotope clusters in 15N labeling experiments?
In mass spectrometry, a peptide or metabolite exists as a distribution of isotopologues due to the natural abundance of isotopes like 13C. This creates a characteristic "isotope cluster" or "envelope". In a 15N labeling experiment, you analyze a mixture of "light" (natural abundance 14N) and "heavy" (enriched in 15N) samples. Overlapping isotope clusters occur when the isotopic envelopes of two or more different molecules (or the light and heavy versions of the same molecule) are not fully separated on the mass-to-charge (m/z) axis. This interference can compromise accurate quantification.[1][2]
Q2: What are the primary causes of overlapping isotope clusters?
Several factors, often in combination, can lead to the overlap of isotopic envelopes:
-
Co-elution of Peptides: The most common cause is when two different peptides with very similar m/z values elute from the chromatography column at the same time.[2][3]
-
Insufficient Mass Resolution: The ability of a mass spectrometer to distinguish between two close m/z peaks is its resolution. If the instrument's resolution is too low, it cannot separate the individual isotopic peaks of co-eluting species.[4][5][6]
-
Incomplete Labeling: Metabolic labeling with 15N is often incomplete, with efficiencies typically ranging from 93-99%.[3][7] This creates additional, partially labeled isotopic envelopes between the fully "light" and "heavy" clusters, increasing spectral complexity and the chance of overlap.[8][9]
-
High Molecular Weight: Larger molecules, such as intact proteins in top-down proteomics, naturally have very complex and broad isotopic envelopes, making them more prone to overlap.[4][10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your 15N labeling experiments.
Problem 1: My quantification is inaccurate, and I suspect overlapping clusters. How can I confirm this?
Answer:
-
Visually Inspect the Raw Data: Manually examine the MS1 spectra for your peptides of interest. Look for distorted, asymmetric, or broader-than-expected isotopic envelopes, which are classic signs of overlap.
-
Check Isotope Pattern Fidelity: Use your analysis software to compare the experimentally observed isotope cluster to the theoretical model for your peptide. A poor fit or large residual error suggests interference.[3]
-
Review Co-eluting Ions: Examine the extracted ion chromatograms (XICs) for other ions at a similar m/z to your peptide of interest. If another species has a similar retention time, it is likely co-eluting and causing the overlap.
Problem 2: My software cannot deconvolve the overlapping peaks. What are my options?
Answer:
When standard software fails, a multi-step approach involving both experimental and analytical strategies is necessary. The workflow below outlines the recommended troubleshooting process.
Caption: Troubleshooting workflow for overlapping isotope clusters.
Solution Details:
-
Optimize Chromatography: Improving the separation of peptides before they enter the mass spectrometer is the most effective solution.
-
Extend the Gradient: Increase the length of your liquid chromatography (LC) gradient to provide more time for peptides to separate.
-
Change the Stationary Phase: Use a column with a different chemistry or a longer length to alter peptide retention times.
-
See Experimental Protocol 1 for a detailed methodology.
-
-
Increase Mass Spectrometer Resolution: Higher resolution provides a better chance of separating interfering signals at the MS1 level.[4][11]
-
Instrument Settings: On instruments like an Orbitrap, select a higher resolution setting (e.g., 120,000 instead of 60,000). Be aware that this will increase scan time.
-
Data Acquisition: Ensure you are acquiring data in profile mode, not centroided, to retain the most information about peak shapes for post-acquisition analysis.[11]
-
-
Use Advanced Deconvolution Software: Several specialized software packages and algorithms are designed to mathematically resolve overlapping signals.[1][12][13] These tools model the theoretical isotopic distributions of interfering species and use this information to apportion the shared signal, correcting the quantification.[1]
-
Implement Targeted Proteomics (PRM): For proteins of high importance or low abundance, a targeted approach like Parallel Reaction Monitoring (PRM) can bypass MS1-level interference.[14] In PRM, a specific precursor ion is isolated and fragmented, and quantification is performed using the resulting fragment ions (MS2 level), which are much less likely to have interference.[14]
Data Presentation & Key Parameters
Effective separation of isotopic clusters is directly related to the mass spectrometer's resolving power.
| Parameter | Low Resolution Instrument (e.g., Ion Trap) | High Resolution Instrument (e.g., Orbitrap, FT-ICR) | Impact on Overlap |
| Resolving Power | 2,000 - 5,000 FWHM | 60,000 - >240,000 FWHM | High resolution is critical to baseline-separate the isotopic peaks of co-eluting peptides.[4][6] |
| Typical 15N Labeling Efficiency | N/A | 93% - 99% | Incomplete labeling creates more complex spectra, making high resolution even more important for resolving all species.[3][7] |
| Data Mode | Centroid | Profile | Profile data retains peak shape information, which is essential for advanced deconvolution algorithms.[11] |
The diagram below illustrates the relationship between the primary factors that contribute to overlapping clusters.
Caption: Key contributors to isotopic cluster overlap.
Experimental Protocols
Protocol 1: Optimizing Chromatographic Separation to Reduce Co-elution
This protocol outlines a general strategy for improving peptide separation using liquid chromatography.
Objective: To resolve co-eluting peptides that cause overlapping isotopic envelopes.
Materials:
-
LC-MS system with a binary pump
-
Analytical column (e.g., C18, 15-25 cm length, <2 µm particle size)
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in 80% acetonitrile
Methodology:
-
Establish a Baseline: Run your sample with your standard LC gradient (e.g., 2-40% Solvent B over 60 minutes). Identify the retention time of the peptides with overlapping clusters.
-
Extend the Gradient: Program a new LC method where the gradient slope is shallower. For example, if the problematic peptides elute around 30% Solvent B, flatten the gradient in that region (e.g., increase from 25% to 35% B over 30 minutes instead of 10 minutes).
-
Increase Total Gradient Length: Extend the total run time from 60 minutes to 90 or 120 minutes. This provides more time for all peptides to separate along the column.
-
Re-analyze Sample: Inject the same sample using the new, longer gradient method.
-
Evaluate Results: Compare the chromatograms and MS1 spectra from the standard and optimized methods. Confirm that the previously co-eluting species are now separated in retention time and that their respective isotopic envelopes are clean and suitable for quantification.
-
Further Optimization (If Needed): If overlap persists, consider using a longer analytical column (e.g., 50 cm) or one with a different stationary phase chemistry to alter peptide selectivity.
References
- 1. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. On the Fine Isotopic Distribution and Limits to Resolution in Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotopic Depletion Increases the Spatial Resolution of FPOP Top-Down Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbilu.uni.lu [orbilu.uni.lu]
- 13. Accurate and Efficient Resolution of Overlapping Isotopic Envelopes in Protein Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of L-Tyrosine (15N) and 13C L-Tyrosine for Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Stable Isotope Tracer
In the dynamic field of metabolic research, accurately quantifying protein turnover is paramount to understanding cellular homeostasis, disease pathogenesis, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are the cornerstone of these investigations, enabling precise measurement of protein synthesis and degradation rates. Among the array of available tracers, L-tyrosine labeled with either Nitrogen-15 (¹⁵N) or Carbon-13 (¹³C) are common choices. This guide provides a comprehensive, data-driven comparison of L-Tyrosine (¹⁵N) and ¹³C L-Tyrosine to aid researchers in selecting the most appropriate tracer for their experimental needs.
Core Principles: Tracing Protein Dynamics with Stable Isotopes
Protein turnover studies fundamentally rely on the "precursor-product" principle. A labeled amino acid (the precursor) is introduced into a biological system and its incorporation into newly synthesized proteins (the product) is measured over time. This allows for the calculation of the fractional synthesis rate (FSR) of proteins. The choice of isotope and the position of the label on the amino acid are critical decisions that influence the experimental design, analytical methodology, and interpretation of the results.
At a Glance: L-Tyrosine (¹⁵N) vs. ¹³C L-Tyrosine
| Feature | L-Tyrosine (¹⁵N) | ¹³C L-Tyrosine (e.g., ¹³C₆, ¹³C₉) | Key Considerations for Researchers |
| Primary Analytical Method | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS) | ¹⁵N is particularly valuable for NMR-based structural and dynamic studies due to the NMR-active nucleus.[][3] For quantitative proteomics, MS is the method of choice for both. |
| Mass Shift | Typically +1 Da per nitrogen atom | Variable, +1 Da per ¹³C atom (e.g., +6 or +9 Da) | The larger mass shift of ¹³C-labeled tyrosine provides better separation from the unlabeled peptide in MS, potentially increasing analytical precision.[] |
| Natural Abundance | ~0.37% | ~1.1% | The lower natural abundance of ¹⁵N can result in a cleaner background signal in mass spectrometry, which is advantageous for detecting low-abundance proteins.[] |
| Metabolic Scrambling | The α-amino group is generally stable during protein synthesis, but transamination can occur. | The carbon backbone is typically stable, but can be subject to rearrangements in certain metabolic pathways. | Understanding the metabolic fate of the label is crucial to avoid misinterpretation of turnover rates. |
| Data Analysis Complexity | Simpler mass increment pattern in MS can facilitate data analysis.[] | Can create more complex isotopic envelopes in MS, which may require more sophisticated software for deconvolution.[] | The choice may depend on the available analytical software and expertise. |
| Cost | Generally can be more cost-effective for single labeling. | Can be more expensive, especially for uniform labeling (e.g., ¹³C₉). | Budgetary constraints are a practical consideration in experimental design. |
Experimental Protocols: A General Workflow for Protein Turnover Studies
The following outlines a generalized experimental workflow for measuring muscle protein synthesis using a stable isotope-labeled tyrosine tracer. Specific details will vary based on the biological system (cell culture, animal model, or human study) and the chosen analytical platform.
Protocol: In Vivo Measurement of Muscle Protein Synthesis
1. Tracer Administration:
-
A primed, continuous intravenous infusion of the labeled L-tyrosine (either ¹⁵N or ¹³C) is administered to achieve a steady-state isotopic enrichment in the precursor pool (plasma or intracellular free amino acids).
-
Alternatively, a bolus dose can be given, and samples are collected at multiple time points.
2. Sample Collection:
-
Blood samples are collected periodically to monitor the plasma enrichment of the tracer.
-
Tissue biopsies (e.g., muscle) are obtained at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.
3. Sample Preparation:
-
Plasma: Proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected.
-
Tissue: The tissue is homogenized, and proteins are precipitated. The protein pellet is washed and then hydrolyzed to its constituent amino acids (e.g., using 6M HCl at 110°C for 24 hours).
-
The free amino acids from plasma and the protein hydrolysate are then purified (e.g., by ion-exchange chromatography).
4. Derivatization (for GC-MS analysis):
-
To make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, they are chemically modified. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or heptafluorobutyric anhydride (HFBA).
5. Mass Spectrometry Analysis:
-
GC-MS: The derivatized amino acids are separated by gas chromatography and their isotopic enrichment is determined by mass spectrometry.
-
LC-MS/MS: For a proteomics approach, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The ratio of labeled to unlabeled peptides is quantified.
6. Calculation of Fractional Synthesis Rate (FSR):
-
The FSR is calculated using the following formula:
-
FSR (%/hour) = (E_protein / E_precursor) / t * 100
-
Where E_protein is the enrichment of the tracer in the protein-bound pool, E_precursor is the average enrichment in the precursor pool (plasma or intracellular), and t is the duration of the infusion in hours.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for in vivo protein turnover studies.
L-Tyrosine Metabolic Pathways
Caption: Major metabolic pathways of L-tyrosine.
In-depth Comparison and Recommendations
L-Tyrosine (¹⁵N): The Advantage of a Cleaner Background
The primary advantage of using ¹⁵N-labeled tyrosine lies in the lower natural abundance of the ¹⁵N isotope.[] This results in a lower background signal in mass spectrometry, which can be particularly beneficial when measuring the synthesis of low-abundance proteins or when working with small sample sizes. The simpler isotopic pattern (typically a +1 Da shift per nitrogen) can also simplify data analysis.[] However, it is important to consider that the α-amino group of amino acids can be subject to transamination, potentially leading to the transfer of the ¹⁵N label to other amino acids. This "isotopic scrambling" could lead to an underestimation of the true protein synthesis rate if not accounted for.
¹³C L-Tyrosine: Higher Precision through a Larger Mass Shift
Labeling tyrosine with multiple ¹³C atoms (e.g., on the phenyl ring, ¹³C₆, or uniformly, ¹³C₉) results in a significant mass shift. This larger separation between the labeled and unlabeled peptide peaks in the mass spectrum can enhance the precision and accuracy of the measurement, especially with high-resolution mass spectrometers.[] The carbon backbone of tyrosine is generally considered to be more stable than the amino group, with a lower likelihood of isotopic scrambling. However, the higher natural abundance of ¹³C leads to a more complex isotopic envelope for unlabeled peptides, which can create challenges in data deconvolution for very complex samples.[]
Choosing the Right Tracer for Your Research
-
For studies requiring the highest sensitivity for low-abundance proteins: L-Tyrosine (¹⁵N) may be the preferred choice due to its lower natural abundance and cleaner background in MS.
-
For studies prioritizing analytical precision and minimizing concerns about isotopic scrambling: ¹³C L-Tyrosine, particularly with multiple labels (e.g., ¹³C₆ or ¹³C₉), is likely the better option due to the larger mass shift.
-
For studies involving Nuclear Magnetic Resonance (NMR): ¹⁵N labeling is essential for many NMR applications focused on protein structure and dynamics.[][3]
-
For researchers with access to high-resolution mass spectrometry and advanced data analysis software: The complexity of the ¹³C isotopic envelope is less of a concern, making ¹³C L-Tyrosine an excellent choice.
Ultimately, the decision between L-Tyrosine (¹⁵N) and ¹³C L-Tyrosine should be guided by the specific research question, the available analytical instrumentation, and the biological system under investigation. Both are powerful tools that, when used appropriately, can provide invaluable insights into the intricate dynamics of protein metabolism.
References
A Head-to-Head Comparison: 15N Metabolic Labeling versus Isobaric Tagging for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of two widely adopted techniques: 15N metabolic labeling and isobaric tagging (e.g., TMT, iTRAQ), offering a clear perspective on their respective advantages and limitations.
Metabolic labeling, such as with 15N, and chemical labeling with isobaric tags are powerful methods for determining relative protein abundance.[1] However, they differ fundamentally in their workflow, quantification approach, and inherent strengths. 15N metabolic labeling involves the incorporation of a stable isotope into proteins in vivo during cell growth, allowing for the combination of samples at the very beginning of the experimental workflow.[2] In contrast, isobaric tagging is an in vitro chemical labeling method applied to peptides after protein extraction and digestion.[3]
This guide will delve into the nuances of each technique, presenting a comprehensive overview of their performance based on experimental data, detailed protocols for key experiments, and visual representations of their workflows to aid in selecting the most appropriate method for your research needs.
Quantitative Performance: A Comparative Analysis
The accuracy and precision of quantification are paramount in proteomics studies. While both 15N metabolic labeling and isobaric tagging enable relative quantification, they are susceptible to different sources of error that can influence the reliability of the results.
A significant advantage of 15N metabolic labeling is the early mixing of labeled and unlabeled samples.[2] This co-processing minimizes experimental variations introduced during sample preparation, leading to high accuracy and precision.[4][5] The quantification is performed at the MS1 level by comparing the signal intensities of the light (14N) and heavy (15N) peptide pairs.[6]
Isobaric tagging techniques, such as TMT and iTRAQ, offer the key advantage of multiplexing, allowing for the simultaneous comparison of multiple samples (up to 18-plex with TMTpro).[7][8] This high-throughput capability is beneficial for large-scale studies.[1] Quantification in isobaric tagging is based on the reporter ions generated during MS/MS or MS3 fragmentation.[9] However, a well-documented limitation of this method is "ratio compression," where the measured abundance ratios are systematically underestimated, particularly for low-abundance proteins.[10][11][12] This phenomenon arises from the co-isolation and co-fragmentation of contaminating ions along with the target peptide.[10][12] While strategies like using MS3 fragmentation can mitigate ratio compression, they may come at the cost of reduced sensitivity and fewer protein identifications.[10]
| Feature | 15N Metabolic Labeling | Isobaric Tagging (TMT/iTRAQ) |
| Point of Sample Mixing | Early (at the cell or tissue level)[2] | Late (at the peptide level)[3] |
| Quantification Level | MS1[6] | MS2 or MS3[9] |
| Accuracy | High, less prone to sample handling errors[4][5] | Can be affected by ratio compression[10][11] |
| Precision | High[4] | Generally high, but can be impacted by interference[7] |
| Multiplexing Capacity | Typically 2-plex (light vs. heavy) | High (up to 18-plex with TMTpro)[8] |
| Ratio Compression | Not a significant issue | A known limitation, especially at the MS2 level[10][12] |
| Applicability | Limited to organisms that can be metabolically labeled[13] | Broadly applicable to various sample types[13] |
| Cost of Reagents | Generally lower (15N-containing media) | Can be high, especially for higher plex TMT |
Experimental Workflows
To provide a practical understanding of these techniques, the following sections detail the experimental protocols for 15N metabolic labeling and a representative isobaric tagging method (TMT).
15N Metabolic Labeling Workflow
The workflow for 15N metabolic labeling is characterized by the in vivo incorporation of the stable isotope.
Experimental Protocol for 15N Metabolic Labeling:
-
Cell Culture and Labeling: Culture two populations of cells. One population is grown in a standard "light" medium containing 14N nitrogen sources, while the other is cultured in a "heavy" medium where the nitrogen sources are replaced with 15N-labeled counterparts.[6] The cells should be cultured for a sufficient number of doublings to ensure near-complete incorporation of the 15N isotope.[14]
-
Sample Harvesting and Mixing: After experimental treatment, harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein amount.[2]
-
Protein Extraction and Digestion: Lyse the mixed cell population to extract the total proteome. The extracted proteins are then digested into peptides, typically using an enzyme like trypsin.[4]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4]
-
Data Analysis: Protein quantification is achieved by comparing the peak intensities of the 14N- and 15N-labeled peptide pairs in the MS1 spectra.[6] The mass difference between the pairs will vary depending on the number of nitrogen atoms in the peptide sequence.[15]
Isobaric Tagging (TMT) Workflow
The TMT workflow involves the chemical labeling of peptides after they have been generated.
Experimental Protocol for Tandem Mass Tag (TMT) Labeling:
-
Protein Extraction and Digestion: Extract proteins from each of the individual samples to be compared. Quantify the protein concentration and digest equal amounts of protein from each sample into peptides using an enzyme like trypsin.[16]
-
Peptide Labeling: Label the peptides from each sample with a different isobaric TMT reagent.[16] The TMT reagents are chemically identical in mass but contain different numbers of heavy isotopes in their reporter and balance groups.[3]
-
Sample Pooling: After labeling, the different samples are combined into a single mixture.[9]
-
LC-MS/MS Analysis: The pooled peptide mixture is analyzed by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single precursor ion because the tags are isobaric.[9]
-
Fragmentation and Quantification: During MS/MS (or MS3) fragmentation, the TMT tags cleave, releasing reporter ions of different masses. The relative abundance of a peptide across the different samples is determined by the relative intensities of these reporter ions.[9]
-
Data Analysis: The reporter ion intensities are used to calculate the relative protein abundance between the samples.[16]
Application in Signaling Pathway Analysis
Both 15N metabolic labeling and isobaric tagging are powerful tools for studying cellular signaling pathways by quantifying changes in protein expression and post-translational modifications. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, can be interrogated using these techniques to understand its dysregulation in diseases like cancer.
In a typical experiment to study this pathway, cells could be stimulated with EGF, and the proteomic changes could be quantified using either 15N labeling or TMT. This would allow for the identification of proteins that are up- or down-regulated upon pathway activation, providing insights into the downstream effects of EGFR signaling.
Conclusion
The choice between 15N metabolic labeling and isobaric tagging depends heavily on the specific research question, the biological system under investigation, and the available instrumentation.
15N metabolic labeling is the gold standard for accuracy and precision when comparing two conditions. Its strength lies in the early sample mixing, which minimizes experimental variability. However, its application is limited to organisms that can be metabolically labeled, and it has a low multiplexing capacity.
Isobaric tagging, on the other hand, excels in high-throughput studies requiring the comparison of multiple samples. The ability to multiplex significantly increases sample throughput. Researchers must be mindful of the potential for ratio compression and may need to employ advanced mass spectrometry techniques to mitigate this effect.
By carefully considering the advantages and limitations outlined in this guide, researchers can make an informed decision on the most suitable quantitative proteomics strategy to achieve their scientific goals.
References
- 1. Progress and pitfalls of using isobaric mass tags for proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. epfl.ch [epfl.ch]
- 8. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Isobaric labeling: Expanding the breadth, accuracy, depth, and diversity of sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
A Comparative Guide to Mass Spectrometry Techniques for 15N-Labeled Protein Analysis
The analysis of 15N-labeled proteins is a cornerstone of quantitative proteomics, enabling precise measurement of protein turnover, protein-protein interactions, and post-translational modifications. The choice of mass spectrometry (MS) technique is critical for achieving accurate and robust results. This guide provides a detailed comparison of common MS platforms for the analysis of 15N-labeled proteins, complete with experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
Overview of Mass Spectrometry Techniques
The primary mass spectrometry techniques for analyzing 15N-labeled proteins include high-resolution instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers. The choice between these platforms often depends on the specific experimental goals, balancing factors such as resolution, mass accuracy, sensitivity, and speed.
A general workflow for a 15N labeling experiment involves several key stages, from sample preparation to data analysis. This process is crucial for ensuring the quality and reproducibility of the results.
Quantitative Performance Comparison
The performance of different mass spectrometry platforms is a critical consideration. The following table summarizes key quantitative metrics for leading instrument types used in the analysis of 15N-labeled proteins.
| Parameter | Orbitrap-based MS | Quadrupole Time-of-Flight (Q-TOF) MS | Time-of-Flight (TOF) MS |
| Mass Resolution | Up to 500,000 | Up to 60,000 | Up to 40,000 |
| Mass Accuracy | < 1-3 ppm | < 5-10 ppm | < 10-20 ppm |
| Sensitivity | Femtomole to attomole range | Low femtomole range | Femtomole range |
| Dynamic Range | > 4-5 orders of magnitude | ~3-4 orders of magnitude | ~3 orders of magnitude |
| Scan Speed | Slower (Hz range) | Faster (kHz range) | Faster (kHz range) |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results in 15N-labeling experiments. Below are representative methodologies for sample preparation and mass spectrometry analysis.
Protocol 1: 15N Metabolic Labeling of Mammalian Cells
-
Cell Culture: Culture mammalian cells in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Labeling Medium Preparation: Prepare DMEM or RPMI-1640 medium lacking the amino acid to be labeled (e.g., lysine and arginine for SILAC). Supplement this medium with the "heavy" 15N-labeled amino acids.
-
Metabolic Labeling: For complete labeling, culture the cells in the "heavy" medium for at least five to six cell divisions to ensure near-complete incorporation of the 15N-labeled amino acids.
-
Harvesting and Lysis: After labeling, harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Take equal amounts of protein from the "light" (unlabeled) and "heavy" (15N-labeled) cell lysates.
-
Reduce the protein mixture with DTT (dithiothreitol) at 56°C for 30 minutes.
-
Alkylate the proteins with iodoacetamide at room temperature in the dark for 20 minutes.
-
Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Protocol 3: LC-MS/MS Analysis on an Orbitrap Mass Spectrometer
-
Liquid Chromatography (LC):
-
Use a nano-flow HPLC system with a C18 reverse-phase column.
-
Load the peptide sample onto the column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration over a specified time (e.g., 60-120 minutes).
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides on an Orbitrap mass spectrometer.
-
Acquire full MS scans in the Orbitrap at a high resolution (e.g., 120,000).
-
Select the most intense precursor ions for fragmentation using Higher-energy Collisional Dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap or a linear ion trap.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching the MS/MS spectra against a protein database.
-
Quantify the relative abundance of "light" and "heavy" peptides to determine protein ratios.
-
The logical relationship for selecting an appropriate mass spectrometry technique often involves a trade-off between different performance metrics.
A Comparative Guide to L-Tyrosine (15N) and [15N]Glycine for Whole-Body Protein Synthesis Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of whole-body protein synthesis is crucial for understanding metabolic responses to various physiological and pathological states. Stable isotope tracers are instrumental in these assessments, with L-tyrosine labeled with Nitrogen-15 (L-tyrosine (15N)) and [15N]glycine being two commonly utilized options. This guide provides an objective comparison of these two tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Core Principles of Whole-Body Protein Synthesis Measurement
The fundamental principle behind using stable isotope tracers to measure protein synthesis is the "precursor-product" approach. A labeled amino acid (the tracer) is introduced into the body, and its rate of incorporation into protein (the product) is measured. By determining the enrichment of the tracer in the free amino acid pool (the precursor) and in the protein, the fractional synthesis rate (FSR) of the protein can be calculated.
Whole-body protein turnover can be assessed using various methods, including the direct incorporation of a labeled amino acid into protein or by measuring the dilution of the tracer in the free amino acid pool.[1][2] The choice of tracer and methodology can significantly influence the results and their interpretation.
Comparison of L-Tyrosine (15N) and [15N]Glycine
| Feature | L-Tyrosine (15N) | [15N]Glycine |
| Metabolic Role | Conditionally essential amino acid, precursor for neurotransmitters and hormones.[3][4] | Non-essential amino acid, involved in numerous metabolic pathways including purine and glutathione synthesis.[5] |
| Tracer Administration | Typically administered intravenously as a primed, continuous infusion. | Can be administered orally or intravenously, as a single dose or continuous infusion.[6][7][8][9] |
| Precursor Pool | Plasma L-tyrosine (15N) enrichment is often used as a surrogate for the intracellular precursor pool. | Plasma [15N]glycine enrichment is used, but the intracellular pool can be influenced by de novo synthesis.[8] |
| End-Product Analysis | Requires isolation of protein and analysis of L-tyrosine (15N) enrichment by mass spectrometry. | Can utilize urinary end-products like urea and ammonia for a less invasive approach, or direct measurement in protein.[6][8][9] |
| Advantages | Being an essential amino acid (conditionally), its kinetics may more directly reflect protein synthesis from dietary and recycled amino acids. | Versatile administration routes (oral, IV). The end-product method using urine is less invasive and suitable for clinical and field studies.[8][9] |
| Disadvantages | Intravenous infusion can be more invasive and less suitable for all study populations. | As a non-essential amino acid, its nitrogen can be readily transaminated, potentially diluting the precursor pool and affecting the accuracy of synthesis rate calculations. Studies have shown that different 15N-labeled amino acids can yield different protein turnover rates.[10] For instance, [15N]glycine has been observed to produce higher protein synthesis values compared to a 15N-amino acid mixture.[11] |
Experimental Protocols
[15N]Glycine End-Product Method (Single Oral Dose)
This method offers a non-invasive approach to estimate whole-body protein synthesis.
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
-
Tracer Administration: A single oral dose of [15N]glycine (e.g., 2 mg/kg body weight) is administered.[9]
-
Urine Collection: Urine is collected over a defined period, often 12 or 24 hours.[9]
-
Sample Analysis: The 15N enrichment of urinary urea and/or ammonia is measured using isotope ratio mass spectrometry (IRMS).
-
Calculation: Whole-body protein synthesis is calculated based on the amount of 15N excreted as urea and ammonia relative to the dose of [15N]glycine administered. The choice of end-product can influence the results, with ammonia sometimes yielding lower synthesis rates than urea, possibly due to preferential contribution of glycine to ammonia formation.[8]
L-Tyrosine (15N) Primed, Continuous Infusion Method
This method provides a more direct measure of protein synthesis in specific tissues.
-
Subject Preparation: Subjects are studied under controlled conditions, often involving the insertion of intravenous catheters.
-
Tracer Administration: A priming dose of L-tyrosine (15N) is given to rapidly achieve isotopic equilibrium, followed by a continuous intravenous infusion for several hours.
-
Sample Collection: Blood samples are collected periodically to determine the enrichment of the tracer in the plasma. For tissue-specific measurements, biopsies (e.g., muscle) are taken at the beginning and end of the infusion period.[1]
-
Sample Analysis: Plasma L-tyrosine (15N) enrichment is measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For tissue samples, proteins are hydrolyzed, and the enrichment of L-tyrosine (15N) in the protein-bound amino acids is determined.
-
Calculation: The fractional synthesis rate (FSR) is calculated using the precursor-product equation: FSR (%/hour) = (E_protein_end - E_protein_start) / (E_precursor * time) * 100 Where E_protein is the enrichment of the tracer in protein at the start and end of the infusion, E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma), and time is the duration of the infusion in hours.
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the key steps in each protocol.
Caption: Comparative workflow for whole-body protein synthesis measurement.
Caption: Simplified metabolic fates of [15N]Glycine and L-Tyrosine (15N).
Conclusion and Recommendations
The choice between L-tyrosine (15N) and [15N]glycine for measuring whole-body protein synthesis depends on the specific research question, the study population, and the available resources.
-
[15N]Glycine is particularly well-suited for large-scale clinical or field studies where a non-invasive protocol is advantageous. The oral administration and urine collection make it a more practical option for pediatric or elderly populations.[9] However, researchers must be mindful of the potential for metabolic exchange of the 15N label, which may lead to an overestimation of protein synthesis rates.[11]
-
L-Tyrosine (15N) , administered via continuous intravenous infusion, is often considered a more direct and precise method for determining fractional protein synthesis rates, especially within specific tissues. This approach is ideal for detailed mechanistic studies where the invasive nature of the protocol is manageable.
Ultimately, the selection of the tracer should be justified by the study's objectives. When comparing results across studies, it is crucial to consider the tracer and methodology employed, as these factors can significantly impact the reported rates of protein synthesis.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 15N-labelled glycine, aspartate, valine and leucine for measurement of whole-body protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Parallel Reaction Monitoring (PRM) for the Precise Quantification of 15N-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Parallel Reaction Monitoring (PRM) as a precise technique for quantifying 15N-labeled peptides. It compares its performance with alternative methods, offers detailed experimental protocols, and presents supporting data to aid in methodological decisions for your quantitative proteomics research.
Introduction
Stable isotope labeling with 15N is a powerful approach in quantitative proteomics, enabling the accurate relative quantification of proteins by metabolic labeling. Parallel Reaction Monitoring (PRM) has emerged as a robust mass spectrometry-based targeted quantification method that is particularly well-suited for analyzing these labeled samples. PRM offers a compelling combination of high selectivity, sensitivity, and accuracy, making it an excellent choice for researchers requiring precise peptide quantification.[1] This guide will delve into the precision of PRM for 15N-labeled peptides, comparing it with established techniques like Selected Reaction Monitoring (SRM) and providing the necessary details to implement this method in your laboratory.
Methodology Comparison: PRM vs. Alternatives
The choice of a quantification method is critical for the success of any proteomics experiment. Here, we compare PRM with two other widely used targeted and untargeted mass spectrometry techniques: Selected Reaction Monitoring (SRM) and Data-Independent Acquisition (DIA).
Key Performance Metrics
| Feature | Parallel Reaction Monitoring (PRM) | Selected Reaction Monitoring (SRM) | Data-Independent Acquisition (DIA) |
| Principle | Targeted quantification of a predefined set of precursor ions and all their fragment ions using a high-resolution mass analyzer.[2][3] | Targeted quantification of a predefined set of precursor ions and a limited number of their fragment ions (transitions) using a triple quadrupole mass spectrometer.[3] | Untargeted acquisition of fragment ion spectra for all precursor ions within a specified m/z range.[4][5] |
| Specificity | High, due to high-resolution and accurate-mass (HRAM) detection of all fragment ions. This minimizes interferences.[6] | Good, but can be susceptible to interferences if transitions are not carefully selected. | Moderate to high, dependent on the complexity of the sample and the sophistication of the data analysis software. |
| Sensitivity | High, with attomole-level limits of detection.[1] | Very high, often considered the gold standard for sensitivity in targeted quantification. | Good, with the ability to detect low-abundance analytes.[4] |
| Precision (CV) | Comparable to SRM, with reported CVs of less than 15%.[6] | High, with CVs typically below 15%. | Good reproducibility.[4] |
| Method Development | Less demanding than SRM as it does not require prior selection of fragment ion transitions.[6] | Can be extensive, requiring careful selection and optimization of transitions for each peptide. | Requires the generation of a spectral library for accurate peptide identification and quantification. |
| Throughput | Suitable for quantifying tens to hundreds of targeted proteins.[1] | High, well-suited for large-scale, routine analyses of a defined set of targets. | High, capable of analyzing a large number of samples and proteins simultaneously. |
Advantages of PRM for 15N-Labeled Peptides
PRM is particularly advantageous for the analysis of 15N-labeled peptides for several reasons:
-
Overcoming Incomplete Labeling and Contamination: Metabolic labeling with 15N can sometimes be incomplete, and samples can be affected by co-eluting peptides or chemical noise.[7] The high-resolution nature of PRM allows for the accurate discrimination of the 15N-labeled peptides from their 14N counterparts and any potential contaminants, leading to more reliable quantification.[7][8]
-
Enhanced Confidence in Quantification: By monitoring all fragment ions, PRM provides a high degree of confidence in peptide identification and quantification. The heavy-labeled peptides in 15N labeling experiments can serve as natural internal standards, further increasing the reliability of the results.[7][9]
-
Simplified Method Development: Compared to SRM, the method development for PRM is more straightforward. There is no need to pre-select and optimize a limited number of fragment ion transitions for each peptide, which can be a time-consuming process.[6]
Experimental Protocol: PRM for 15N-Labeled Peptides
This section outlines a typical workflow for the quantification of 15N-labeled peptides using PRM.
1. Sample Preparation
-
Metabolic Labeling: Grow cells or organisms in a medium containing a 15N-labeled nitrogen source (e.g., 15NH4Cl or K15NO3) to achieve incorporation of the heavy isotope into proteins. A reciprocal labeling experiment, where the labeling is switched between the control and experimental samples in a biological replicate, is recommended to eliminate experimental bias.[10]
-
Protein Extraction and Digestion: Extract proteins from the 14N (light) and 15N (heavy) labeled samples. Combine the samples in a 1:1 ratio based on total protein concentration. Digest the protein mixture into peptides using an appropriate enzyme, typically trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a suitable method, such as solid-phase extraction (SPE) with C18 columns.
2. LC-MS/MS Analysis using PRM
This protocol is based on a Q Exactive HF Orbitrap mass spectrometer.
-
Liquid Chromatography (LC):
-
Trapping Column: Acclaim PepMap 100 (75 µm x 2 cm, C18, 3 µm, Thermo Fisher).
-
Analytical Column: Acclaim PepMap RSLC (75 µm x 25 cm, C18, 2 µm, Thermo Fisher).
-
Gradient: A suitable gradient of acetonitrile in 0.1% formic acid to separate the peptides. The gradient length can be adjusted based on the complexity of the sample.
-
-
Mass Spectrometry (MS) - PRM Method:
-
Software: The PRM method is set up on the Q Exactive HF Orbitrap MS.[10][11]
-
Target List Generation: Create a target list of precursor ions (both 14N and 15N labeled) to be monitored. This list should include the m/z of the precursor, its charge state, and the retention time window. This information can be obtained from a prior data-dependent acquisition (DDA) run or from a public database.[11]
-
Maximum Injection Time (IT): 200 ms (can be varied depending on peptide abundance).[11][12]
-
Retention Time Window: A window of ±5 minutes around the expected retention time of the target peptide is recommended.[7][10]
-
3. Data Analysis using Skyline
Skyline is a widely used software for targeted proteomics data analysis.
-
Import Data: Import the raw MS files into Skyline.
-
Peptide and Transition Settings:
-
Create a peptide list containing the sequences of the target peptides.[11]
-
Define the isotope modifications for 14N and 15N.
-
Set the transition settings to extract the fragment ions. For PRM, you can typically select a wider range of fragment ions (e.g., b and y ions).
-
-
Peak Integration and Quantification:
-
Skyline will automatically integrate the peak areas for the light and heavy peptide pairs.
-
Manually inspect and adjust the peak integration boundaries if necessary.
-
The ratio of the peak areas of the heavy to light peptides is used for relative quantification. The area under the curve (AUC) of the fragment ions is integrated for quantification.[8][11]
-
Visualizations
Diagram 1: PRM Workflow for 15N-Labeled Peptides
A schematic of the PRM workflow for 15N-labeled peptides.
Diagram 2: PRM vs. SRM Data Acquisition
Comparison of the data acquisition principles of SRM and PRM.
Conclusion
Parallel Reaction Monitoring offers a highly precise and reliable method for the quantification of 15N-labeled peptides. Its performance is comparable to SRM in terms of precision, with the added benefits of higher specificity and simpler method development.[6] For researchers in drug development and other scientific fields who require accurate and confident quantification of proteins in complex biological samples, the combination of 15N metabolic labeling and PRM represents a powerful and advantageous analytical strategy. The detailed protocol and comparative data provided in this guide should serve as a valuable resource for implementing this technique and advancing your research goals.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. PRM vs MRM: A Comparative Guide to Targeted Quantification in Mass Spectrometry - MetwareBio [metwarebio.com]
- 4. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM - MetwareBio [metwarebio.com]
- 5. DIA+PRM Target Proteomics Services - Creative Proteomics [creative-proteomics.com]
- 6. Parallel reaction monitoring (PRM) and selected reaction monitoring (SRM) exhibit comparable linearity, dynamic range and precision for targeted quantitative HDL proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of L-Tyrosine (15N): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of L-Tyrosine (15N), a non-radioactive, isotopically labeled amino acid. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle L-Tyrosine (15N) with appropriate personal protective equipment (PPE). While L-Tyrosine is not classified as a hazardous substance, good laboratory practice dictates a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential dust particles. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or if dust is generated.[1] |
II. Step-by-Step Disposal Protocol
The disposal of L-Tyrosine (15N) must always be carried out in accordance with federal, state, and local environmental control regulations.[2][3] The following protocol outlines the general steps for proper disposal.
Experimental Workflow for Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
